Cyclo(Ile-Leu)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
CCMDAWLYCNFDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cyclo(Ile-Leu) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), also known as cyclo(L-isoleucyl-L-leucine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. They are formed through the cyclization of two amino acid residues. Due to their rigid conformation and diverse side chains, cyclodipeptides exhibit a wide range of biological activities, making them a subject of significant interest in chemical biology and drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Cyclo(Ile-Leu) and its closely related analogs, along with relevant experimental methodologies.
Chemical Structure and Identifiers
Cyclo(Ile-Leu) is formed from the condensation of the amino acids L-isoleucine and L-leucine. Its core structure is a six-membered diketopiperazine ring with isobutyl and sec-butyl side chains corresponding to the leucine and isoleucine residues, respectively.
| Identifier | Value | Reference |
| IUPAC Name | (3S,6S)-3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Canonical SMILES | CCC(C)[C@H]1C(=O)N--INVALID-LINK--CC(C)C | [1] |
| InChI Key | CCMDAWLYCNFDFN-UHFFFAOYSA-N | [1] |
| CAS Number | 91741-17-2 | [1] |
Physicochemical Properties
The physicochemical properties of Cyclo(Ile-Leu) are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Weight | 226.32 g/mol | [1] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 226.168128 g/mol | [1] |
| Topological Polar Surface Area | 58.4 Ų | [1] |
Biological Activities and Signaling Pathways
While specific research on the biological activities of Cyclo(Ile-Leu) is limited, the broader class of cyclodipeptides is known for a variety of biological effects. The activities of structurally similar cyclodipeptides provide valuable insights into the potential therapeutic applications of Cyclo(Ile-Leu).
Antimicrobial and Antifungal Activity
Cyclodipeptides are widely recognized for their antimicrobial and antifungal properties. For instance, cyclo(L-Leu-L-Pro) has demonstrated significant activity against various pathogenic bacteria and fungi. The proposed mechanisms of action include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.[2][3] The structural similarity of Cyclo(Ile-Leu) to these active compounds suggests it may also possess antimicrobial and antifungal capabilities.
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Cyclodipeptides have been identified as key players in modulating QS pathways. For example, cyclo(L-Phe-L-Pro) produced by Vibrio vulnificus acts as a QS signal.[4] Given the structural resemblance, Cyclo(Ile-Leu) could potentially interfere with or participate in bacterial quorum sensing, a mechanism that is a key target for novel antimicrobial therapies.
Cytotoxic and Anticancer Potential
Certain cyclodipeptides have exhibited cytotoxic effects against various cancer cell lines. While no specific studies on Cyclo(Ile-Leu) have been reported, related compounds have been shown to induce apoptosis and inhibit tumor progression. This suggests that Cyclo(Ile-Leu) could be a candidate for further investigation in cancer research.
Plant Defense Induction
Some cyclodipeptides have been found to induce disease resistance in plants. For example, cyclo(L-Ala-L-Leu) has been shown to accelerate the activation of the jasmonate-related signaling pathway in Arabidopsis during infection.[5] This points to a potential role for Cyclo(Ile-Leu) in agricultural applications as a biocontrol agent.
Experimental Protocols
Chemical Synthesis
A common method for the synthesis of cyclodipeptides involves the formation of a linear dipeptide followed by an intramolecular cyclization reaction.
Protocol Outline:
-
Protection of Amino Acids: The amino and carboxyl groups of L-isoleucine and L-leucine are protected using standard protecting groups (e.g., Boc for the amino group and methyl or ethyl ester for the carboxyl group).
-
Dipeptide Formation: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the protected linear dipeptide.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group and saponification for the ester group).
-
Cyclization: The deprotected linear dipeptide is subjected to high-dilution conditions and heating in a suitable solvent (e.g., isopropanol or toluene) to promote intramolecular cyclization.
-
Purification: The crude Cyclo(Ile-Leu) is purified by techniques such as recrystallization or column chromatography.
Purification and Characterization
High-performance liquid chromatography (HPLC) is the method of choice for the purification and analysis of cyclodipeptides.
HPLC Conditions (General):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 210-220 nm.
-
Flow Rate: 1.0 mL/min.
Characterization:
The structure and purity of the synthesized Cyclo(Ile-Leu) should be confirmed by:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
Biological Assays
Antimicrobial Susceptibility Testing:
The antimicrobial activity of Cyclo(Ile-Leu) can be evaluated using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Quorum Sensing Inhibition Assay:
Reporter strains that produce a detectable signal (e.g., bioluminescence or pigment) under the control of a QS system can be used. The ability of Cyclo(Ile-Leu) to inhibit signal production is then quantified.
Cytotoxicity Assay:
The cytotoxic effect of Cyclo(Ile-Leu) on cancer cell lines and normal cell lines can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Conclusion and Future Directions
Cyclo(Ile-Leu) represents an intriguing molecule within the diverse family of cyclodipeptides. While direct research on its biological activities is currently limited, the known functions of its structural analogs suggest a high potential for antimicrobial, quorum sensing modulatory, and other therapeutic applications. Further research is warranted to isolate or synthesize pure Cyclo(Ile-Leu) and to conduct comprehensive biological screenings to elucidate its specific mechanisms of action and potential for drug development. The experimental protocols outlined in this guide provide a framework for researchers to embark on the exploration of this promising natural product.
References
- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. hplc.eu [hplc.eu]
Cyclo(Ile-Leu): A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These compounds exhibit a diverse array of biological activities, making them a subject of intense research for potential therapeutic applications. This technical guide focuses on the biological activities of a specific CDP, Cyclo(isoleucyl-leucyl) or Cyclo(Ile-Leu). We will delve into its known and potential pharmacological effects, including cytotoxic, antimicrobial, quorum sensing inhibitory, anti-inflammatory, and neuroprotective activities. This guide provides a summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this area.
Introduction to Cyclo(Ile-Leu)
Cyclo(Ile-Leu) is a cyclic dipeptide formed from the condensation of the amino acids isoleucine and leucine. Its rigid cyclic structure confers unique physicochemical properties and biological activities compared to its linear counterparts. Found in various natural sources, particularly from fungi such as Penicillium oxalicum, Cyclo(Ile-Leu) has emerged as a molecule of interest for its potential pharmacological applications.
Biological Activities of Cyclo(Ile-Leu)
The biological activities of Cyclo(Ile-Leu) are multifaceted, with evidence suggesting its involvement in several key cellular processes. While research specifically on Cyclo(Ile-Leu) is still emerging, the broader class of cyclic dipeptides provides a framework for its potential therapeutic applications.
Anticancer Activity
Cyclo(Ile-Leu) has demonstrated cytotoxic effects against human cancer cell lines. Studies have shown its ability to inhibit the growth of hepatocellular carcinoma (HepG2) and prostate cancer (LNCaP) cells.
Table 1: Cytotoxic Activity of Cyclo(Ile-Leu)
| Cell Line | Cancer Type | Concentration | Effect |
| HepG II | Hepatocellular Carcinoma | 50 μg/mL | Evident growth inhibition |
| LNCaP | Prostate Cancer | 50 μg/mL | Evident growth inhibition |
Further research is required to determine the specific IC50 values and the underlying mechanisms of action.
Antimicrobial Activity
Cyclic dipeptides are well-documented for their antimicrobial properties. The proposed mechanism of action for some cyclic dipeptides involves the disruption of microbial cell membranes, leading to increased permeability and cell death. While specific MIC values for Cyclo(Ile-Leu) against a broad range of pathogens are not yet widely available, its structural similarity to other antimicrobial CDPs suggests potential activity against bacteria and fungi.
Table 2: Antimicrobial Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Organism | MIC (μg/mL) |
| Cyclopetide 1 | Bacillus subtilis | 25 |
| Cyclopetide 2 | Bacillus subtilis | 50 |
| Vaccarin C | Microsporum audouinii | 6 |
| Vaccarin C | Trichophyton mentagrophytes | 6 |
This table provides context for the potential antimicrobial efficacy of cyclic dipeptides. Specific testing of Cyclo(Ile-Leu) is needed to confirm its antimicrobial spectrum and potency.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been identified as potential QS inhibitors. While quantitative data for Cyclo(Ile-Leu) is limited, its potential to interfere with bacterial communication warrants investigation.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some cyclic dipeptides have been shown to modulate this pathway. The potential of Cyclo(Ile-Leu) to exert anti-inflammatory effects by inhibiting the NF-κB pathway is an area of active interest.
Neuroprotective Effects
Neurodegenerative diseases are characterized by progressive neuronal loss. Modulating signaling pathways that protect neurons from damage is a key therapeutic strategy. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a major regulator of cellular defense against oxidative stress, a key contributor to neurodegeneration. The ability of cyclic dipeptides to activate the Nrf2 pathway suggests a potential neuroprotective role for Cyclo(Ile-Leu).
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of Cyclo(Ile-Leu).
General Workflow for Bioactivity Screening
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Preparation of Cyclo(Ile-Leu) Dilutions:
-
Prepare a stock solution of Cyclo(Ile-Leu) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the Cyclo(Ile-Leu) dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Cyclo(Ile-Leu) that completely inhibits visible bacterial growth.
-
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of Cyclo(Ile-Leu) against adherent cancer cell lines (e.g., HepG2).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Cyclo(Ile-Leu):
-
Prepare serial dilutions of Cyclo(Ile-Leu) in culture medium.
-
Replace the medium in the wells with 100 µL of the diluted compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay uses the reporter strain Chromobacterium violaceum.
-
Preparation of Bacterial Culture:
-
Inoculate C. violaceum in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of Cyclo(Ile-Leu) in LB broth.
-
Add an N-acyl homoserine lactone (AHL) inducer to each well (if using a mutant strain that requires an exogenous inducer).
-
Inoculate each well with the overnight culture of C. violaceum.
-
Include positive (bacteria with inducer, no compound) and negative controls.
-
-
Incubation and Violacein Quantification:
-
Incubate the plate at 30°C for 24 hours.
-
Visually assess the inhibition of purple violacein production.
-
For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the extracted violacein at 585 nm.
-
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.
Nrf2 Signaling Pathway in Neuroprotection
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Conclusion and Future Directions
Cyclo(Ile-Leu) is a promising cyclic dipeptide with demonstrated cytotoxic activity and high potential for a range of other biological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a foundational understanding of its activities and the methodologies to explore them further.
Future research should focus on:
-
Determining specific IC50 and MIC values for Cyclo(Ile-Leu) against a wider range of cancer cell lines and microbial pathogens.
-
Elucidating the precise molecular mechanisms underlying its cytotoxic effects.
-
Investigating its efficacy in inhibiting quorum sensing and biofilm formation in clinically relevant bacteria.
-
Validating its modulatory effects on the NF-κB and Nrf2 signaling pathways through in vitro and in vivo models.
-
Exploring its potential as a lead compound for the development of novel therapeutics.
The continued investigation of Cyclo(Ile-Leu) and other cyclic dipeptides holds significant promise for the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
Cyclo(Ile-Leu): A Technical Guide for Researchers
CAS Number: 91741-17-2[1]
This technical guide provides an in-depth overview of Cyclo(Ile-Leu), a cyclic dipeptide of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
Cyclo(Ile-Leu), also known as Cyclo(Isoleucyl-Leucyl), is a cyclic dipeptide with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol .[1] It belongs to the class of 2,5-diketopiperazines, which are characterized by a six-membered ring containing two amide bonds.
| Property | Value | Source |
| Molecular Formula | C12H22N2O2 | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | (3S,6S)-3-[(2S)-butan-2-yl]-6-(2-methylpropyl)piperazine-2,5-dione | PubChem |
| CAS Number | 91741-17-2 | [1] |
Biological Activities
Cyclo(Ile-Leu) and its analogs have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery.
Antimicrobial Activity
Cyclic dipeptides, including compounds structurally similar to Cyclo(Ile-Leu), have shown significant antimicrobial properties. For instance, the related compound Cyclo(l-Leu-l-Pro) has exhibited broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][3] Minimum Inhibitory Concentration (MIC) values for Cyclo(l-Leu-l-Pro) have been reported against several microorganisms, highlighting its potential as an antimicrobial agent.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(l-Leu-l-Pro) against various microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative bacteria | 11 | [2] |
| Fusarium oxysporum | Fungus | 16 | [2] |
| Aspergillus flavus | Fungus | 16 | [2] |
| Aspergillus niger | Fungus | 17 | [2] |
| Penicillium expansum | Fungus | 18 | [2] |
| Candida parapsilosis | Fungus | 30 | [2] |
| Candida metapsilosis | Fungus | 32 | [2] |
| Candida albicans | Fungus | 50 | [2] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [2] |
Cytotoxic Activity
Cyclic dipeptides have also been investigated for their cytotoxic effects against various cancer cell lines. While specific data for Cyclo(Ile-Leu) is limited, the general class of compounds is known to exhibit growth inhibitory activity.[4][5]
Experimental Protocols
Isolation and Purification of Cyclic Dipeptides from Fungal Cultures
This protocol provides a general method for the isolation and purification of cyclic dipeptides from fungal sources, such as Penicillium species.
1. Fungal Culture and Extraction:
-
Cultivate the fungal strain in a suitable liquid medium.
-
After a sufficient incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the fractions containing the desired cyclic dipeptides using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).[6][7][8][9]
3. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H and 13C) and Mass Spectrometry (MS) to confirm the structure of Cyclo(Ile-Leu).[10][11]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]
2. Compound Treatment:
-
Treat the cells with various concentrations of Cyclo(Ile-Leu) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism.
2. Serial Dilution of the Compound:
-
Perform serial two-fold dilutions of Cyclo(Ile-Leu) in a 96-well microtiter plate containing a suitable broth medium.
3. Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Potential Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by Cyclo(Ile-Leu) are not yet fully elucidated. However, a prominent mechanism of action for many cyclic dipeptides is the inhibition of quorum sensing (QS).[13][14][15]
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Many virulence factors and biofilm formation are controlled by QS.[13][14] Cyclic dipeptides can interfere with QS signaling, thereby reducing the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of developing resistance.[16][17]
The diagram below illustrates a generalized workflow for identifying and characterizing quorum sensing inhibitors like Cyclo(Ile-Leu).
Putative Signaling Pathway Interference
Cyclic dipeptides may exert their effects by interacting with various cellular targets and signaling pathways. Based on the activities of related compounds, potential pathways that could be affected by Cyclo(Ile-Leu) include those involved in cell proliferation, apoptosis, and stress responses.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Cyclo(Ile-Leu), leading to its observed cytotoxic effects.
This technical guide serves as a starting point for researchers interested in the further exploration of Cyclo(Ile-Leu). The provided information on its properties, biological activities, and experimental protocols is intended to facilitate future research and development efforts.
References
- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. idexx.dk [idexx.dk]
- 13. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review [mdpi.com]
Discovery and history of Cyclo(Ile-Leu)
An In-depth Technical Guide to the Discovery, History, and Biological Activity of Cyclo(Ile-Leu) and its Analogs
This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(Ile-Leu) and its closely related analog, Cyclo(L-Leu-L-Pro). The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, history of scientific investigation, biological activities, and underlying mechanisms of action.
Note on Analogs: While the primary focus is Cyclo(Ile-Leu), a significant portion of the available research has been conducted on its analog, Cyclo(L-Leu-L-Pro). For the purpose of this guide, findings related to Cyclo(L-Leu-L-Pro) are presented as a close proxy, given their structural similarity.
Discovery and History
The precise first discovery of Cyclo(Ile-Leu) is not prominently documented in readily available literature. However, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a well-established class of natural products. They are biosynthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates, through the cyclization of two amino acids.
The history of research into Cyclo(Ile-Leu) and its analogs is intertwined with the broader exploration of cyclic dipeptides for their diverse biological activities. These compounds have attracted significant interest in the scientific community due to their potential as therapeutic agents. Early studies focused on their isolation from natural sources and structural elucidation, while more recent research has delved into their mechanisms of action and potential applications in medicine and agriculture.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione |
| CAS Number | 91741-17-2[1] |
| ChEBI ID | CHEBI:203084 |
Biological Activities and Quantitative Data
Cyclo(Ile-Leu) and its analogs exhibit a range of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.
Antimicrobial Activity
Cyclic dipeptides have been shown to possess activity against various pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of the microbial cell membrane.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Pathogenic Bacteria
| Microorganism | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | 1 | [1] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 12.5 | |
| Staphylococcus aureus | 25 | [2] |
| Pseudomonas aeruginosa | 250 |
Anticancer Activity
Studies have demonstrated the cytotoxic effects of Cyclo(L-Leu-L-Pro) against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Cyclo(L-Leu-L-Pro) Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Cancer | 50 | [1] |
| HTB-26 | Breast Cancer | 10-50 µM | [3] |
| PC-3 | Pancreatic Cancer | 10-50 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [3] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Cyclic dipeptides, including Cyclo(L-Leu-L-Pro), have been identified as inhibitors of QS systems, particularly in gram-negative bacteria like Pseudomonas aeruginosa. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity.
Experimental Protocols
Solid-Phase Synthesis of Cyclo(Ile-Leu)
This protocol is a general method for the solid-phase synthesis of cyclic dipeptides and can be adapted for Cyclo(Ile-Leu).
Materials:
-
Fmoc-L-Isoleucine
-
Fmoc-L-Leucine
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/TIPS, 95:2.5:2.5)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-L-Leucine to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the coupled leucine by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Second Amino Acid Coupling: Couple Fmoc-L-Isoleucine to the deprotected leucine on the resin using DIC and HOBt in DMF for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the isoleucine as described in step 3.
-
Cleavage and Cyclization: Cleave the dipeptide from the resin using the TFA cleavage cocktail. The acidic conditions simultaneously promote the intramolecular cyclization to form Cyclo(Ile-Leu).
-
Purification: Purify the crude cyclic dipeptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Leu) using Mass Spectrometry and NMR.
Isolation and Characterization of Cyclo(L-Leu-L-Pro) from Bacterial Culture
This protocol outlines a general procedure for the isolation and characterization of cyclic dipeptides from bacterial sources.
Materials:
-
Bacterial culture (e.g., Pseudomonas sesami)[4]
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Culturing: Culture the bacteria in a suitable broth medium.
-
Extraction: Extract the culture broth with ethyl acetate.
-
Chromatography: Concentrate the ethyl acetate extract and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the components.
-
Purification: Further purify the fractions containing the cyclic dipeptide using HPLC.
-
Structure Elucidation: Identify the purified compound as Cyclo(L-Leu-L-Pro) using MS to determine the molecular weight and NMR (¹H and ¹³C) to elucidate the structure.[5][6]
Signaling Pathways and Mechanisms of Action
Quorum Sensing Inhibition in Vibrio vulnificus
The cyclic dipeptide Cyclo(L-Phe-L-Pro), a close analog, has been shown to modulate quorum sensing in Vibrio vulnificus through a specific signaling cascade.[7] This pathway provides a model for how similar cyclic dipeptides might function.
Caption: Quorum sensing signaling pathway in Vibrio vulnificus modulated by Cyclo(L-Phe-L-Pro).
Anticancer Mechanism via Disruption of CD151-EGFR Signaling
Cyclo(L-Leu-L-Pro) has been demonstrated to inhibit the migration of triple-negative breast cancer cells by interfering with the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[8]
Caption: Inhibition of cancer cell migration by Cyclo(L-Leu-L-Pro) through disruption of CD151-EGFR signaling.
Conclusion
Cyclo(Ile-Leu) and its analogs represent a promising class of bioactive cyclic dipeptides with a diverse range of pharmacological activities. Their potential as antimicrobial, anticancer, and quorum sensing inhibitory agents warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development in this area. Continued exploration of their structure-activity relationships and mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of Cyclo(Ile-Leu)
This guide provides a detailed overview of the molecular formula and weight of Cyclo(Ile-Leu), a cyclic dipeptide of interest to researchers, scientists, and professionals in drug development.
Physicochemical Properties
Cyclo(Ile-Leu), also known as Cyclo(isoleucyl-leucyl), is a cyclic dipeptide formed from the amino acids isoleucine and leucine. Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| IUPAC Name | 3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione | [1] |
| Monoisotopic Mass | 226.168127949 Da | [1] |
Structural Information
The structure of Cyclo(Ile-Leu) consists of a six-membered diketopiperazine ring, which is formed from the condensation of the amino acids isoleucine and leucine. The side chains of both amino acids, an isobutyl group for leucine and a sec-butyl group for isoleucine, extend from this central ring.
Methodology for Molecular Weight Determination
The molecular weight of a compound is determined by summing the atomic weights of its constituent atoms. The experimental protocol for this calculation is as follows:
-
Elemental Composition Analysis : The first step is to determine the molecular formula through methods such as mass spectrometry or elemental analysis. For Cyclo(Ile-Leu), the molecular formula is established as C₁₂H₂₂N₂O₂.[1][2]
-
Atomic Weight Aggregation : The molecular weight is then calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 22 atoms × 1.008 u = 22.176 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
-
Summation : The sum of these values provides the molecular weight of the molecule.
-
144.132 + 22.176 + 28.014 + 31.998 = 226.32 u
-
This calculated molecular weight is crucial for various experimental procedures, including stoichiometry in chemical reactions and the preparation of solutions with specific molar concentrations.
Logical Relationships in Compound Characterization
The process of characterizing a chemical compound like Cyclo(Ile-Leu) follows a logical workflow, starting from its basic identification to the determination of its physicochemical properties.
References
Cyclo(Ile-Leu): A Comprehensive Technical Review of a Bioactive Cyclic Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a cyclic dipeptide (CDP) formed from the amino acids isoleucine and leucine, is a naturally occurring secondary metabolite found in various microorganisms.[1] Like other CDPs, its rigid cyclic structure confers significant stability and unique biological properties compared to its linear counterparts.[1] This technical guide provides a comprehensive review of the current scientific literature on Cyclo(Ile-Leu) and its closely related analogues, focusing on its synthesis, biological activities, and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Physicochemical Properties
Cyclo(Ile-Leu) is an organooxygen and organonitrogen compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol .[2] Its structure is characterized by a piperazine-2,5-dione ring substituted with isobutyl and sec-butyl groups corresponding to the leucine and isoleucine side chains, respectively.
Synthesis and Purification
While specific, detailed protocols for the synthesis of Cyclo(Ile-Leu) are not extensively reported in the readily available literature, a general methodology for the synthesis of cyclic dipeptides can be outlined. This typically involves the coupling of the constituent amino acids, followed by cyclization.
A general workflow for the synthesis and purification of Cyclo(Ile-Leu) is depicted below.
Caption: General workflow for the chemical synthesis, purification, and characterization of Cyclo(Ile-Leu).
Experimental protocols for the purification of related cyclic dipeptides from natural sources often involve extraction with organic solvents such as ethyl acetate, followed by chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate the pure compound.[3] Characterization is then typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Biological Activities
Cyclo(Ile-Leu) and its analogues have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and nematicidal effects. The majority of the quantitative data available is for closely related compounds, which are presented here to provide a comparative context for the potential efficacy of Cyclo(Ile-Leu).
Antimicrobial and Antifungal Activity
The proposed mechanism of antimicrobial action for Cyclo(Ile-Leu) involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[1] While specific minimum inhibitory concentration (MIC) values for Cyclo(Ile-Leu) are not widely reported, data for related compounds highlight the potential of this class of molecules.
| Compound | Target Organism | Activity | Concentration | Reference |
| Cyclo(L-Leu-L-Pro) | Xanthomonas campestris | MIC | 8 µg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Escherichia coli | MIC | 8 µg/mL | [4] |
| Cyclo(D-Leu-L-Pro) | Bacillus subtilis | MIC | 4 µg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Epidermophyton floccosum | MIC | 16 µg/mL | [4] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [3] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 µg/mL | [3] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination | 100 µg/mL | [3] |
Nematicidal Activity
Studies on the nematicidal activity of related cyclic dipeptides have shown promising results. For instance, Cyclo(L-Pro-L-Leu) has demonstrated significant effects on the mortality and egg-hatching of the root-knot nematode Meloidogyne incognita.
| Compound | Target Organism | Activity | Concentration | Time | Reference |
| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (J2 larvae) | 84.3% mortality | 67.5 mg/L | 72 h | [5] |
| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (J2 larvae) | 100% mortality | 135 mg/L | 72 h | [5] |
| Cyclo(L-Pro-L-Leu) | Meloidogyne incognita (eggs) | 9.74% egg-hatching rate | 2000 mg/L | 8 days | [5] |
Quorum Sensing Inhibition
Cyclic dipeptides have been identified as potential inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. The inhibition of QS is a promising strategy for the development of novel anti-infective agents that do not rely on bactericidal or bacteriostatic mechanisms, thus potentially reducing the selective pressure for antibiotic resistance.
| Compound/Extract | Target Organism | Activity | Concentration | % Inhibition | Reference |
| Passiflora edulis extract | Chromobacterium violaceum | Violacein pigment inhibition | 2 mg/mL | 75.8% | [6] |
| Passiflora edulis extract | Chromobacterium violaceum | Biofilm formation inhibition | 2 mg/mL | 90.7% | [6] |
Signaling Pathways
The precise signaling pathways modulated by Cyclo(Ile-Leu) are not yet fully elucidated. However, studies on related cyclic dipeptides provide insights into their potential mechanisms of action at the molecular level.
Fungal Stress Response Pathway
The cyclic dipeptide Cyclo(Pro-Tyr) has been shown to target the plasma membrane H+-ATPase Pma1 in fungi. This interaction triggers a cascade of cellular events, including an oxidative burst, which leads to the chemical deterioration of lipids and proteins and a loss of membrane functionality. In response to this stress, fungal cells activate transcriptomic and metabolomic responses, primarily involving lipid metabolism and the detoxification of reactive oxygen species (ROS).
Caption: Hypothesized signaling cascade in fungi upon exposure to a bioactive cyclic dipeptide.
Quorum Sensing Signal Transduction in Vibrio vulnificus
In the bacterium Vibrio vulnificus, the cyclic dipeptide Cyclo-(l-Phe-l-Pro) acts as a quorum-sensing signal that induces the expression of hydroperoxidase, conferring resistance to oxidative stress. This is achieved through a complex signaling pathway involving the regulators ToxR, LeuO, HU, and RpoS.
Caption: Signaling pathway for quorum sensing-mediated oxidative stress resistance in Vibrio vulnificus.[7]
Conclusion and Future Directions
Cyclo(Ile-Leu) is a bioactive cyclic dipeptide with demonstrated potential for various therapeutic applications, particularly as an antimicrobial agent. While research on this specific molecule is still emerging, the data available for closely related analogues suggest a promising area for further investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific MIC and IC50 values of Cyclo(Ile-Leu) against a broad range of clinically relevant pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Cyclo(Ile-Leu) to better understand its antimicrobial, antiviral, and potential anticancer activities.
-
Synthesis Optimization: Developing efficient and scalable synthetic routes to produce Cyclo(Ile-Leu) and its derivatives for further preclinical and clinical development.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of Cyclo(Ile-Leu) in relevant animal models of infection and disease.
The continued exploration of Cyclo(Ile-Leu) and other cyclic dipeptides holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. Cyclo(Ile-Leu) | 91741-17-2 | RDA74117 | Biosynth [biosynth.com]
- 2. Cyclo(Ile-Leu) | C12H22N2O2 | CID 63103176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy cyclo(L-leu-L-pro) (EVT-317182) | 2873-36-1 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC nomenclature for Cyclo(Ile-Leu) isomers
An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Cyclo(Ile-Leu) Isomers
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are ubiquitous in nature, having been isolated from bacteria, fungi, marine organisms, and mammals[1]. These compounds exhibit a wide range of biological activities and their conformationally constrained scaffold makes them attractive templates in medicinal chemistry and drug development[1]. The cyclic dipeptide formed from isoleucine (Ile) and leucine (Leu), Cyclo(Ile-Leu), possesses multiple chiral centers, giving rise to several stereoisomers. The specific stereochemistry is a critical determinant of biological function, making a precise and unambiguous naming system essential for researchers.
This technical guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of Cyclo(Ile-Leu). It also includes a representative protocol for their synthesis and characterization, and a summary of their physicochemical properties.
IUPAC Nomenclature of Cyclo(Ile-Leu) Isomers
The systematic nomenclature for Cyclo(Ile-Leu) isomers is based on the foundational structure of a piperazine-2,5-dione ring. This is a six-membered ring containing two nitrogen and two carbonyl groups at opposing positions[2]. The substituents derived from the amino acid side chains are located at positions 3 and 6.
-
Core Structure : Piperazine-2,5-dione
-
Isoleucine-derived Substituent : The side chain of isoleucine is a sec-butyl group. Its systematic IUPAC name is butan-2-yl . Isoleucine has two chiral centers: the α-carbon (C2) and the β-carbon (C3). L-Isoleucine, the common proteinogenic form, has the configuration (2S,3S). The substituent is therefore more precisely named ((2S)-butan-2-yl) for L-Ile and ((2R)-butan-2-yl) for D-Ile.
-
Leucine-derived Substituent : The side chain of leucine is an isobutyl group. Its systematic IUPAC name is 2-methylpropyl . L-Leucine has an (S) configuration at its α-carbon.
The absolute configuration of the chiral centers at positions 3 and 6 of the piperazine-2,5-dione ring is determined by the configuration of the parent amino acids. An L-amino acid (S-configuration) confers an (S) configuration to the corresponding chiral carbon in the ring, while a D-amino acid (R-configuration) confers an (R) configuration.
Based on these rules, the four primary stereoisomers of Cyclo(Ile-Leu) are named as follows:
-
Cyclo(L-Ile-L-Leu) : The L-Isoleucine residue provides a substituent at C3 with (S) configuration, and the L-Leucine residue provides a substituent at C6 with (S) configuration.
-
Systematic IUPAC Name : (3S,6S)-3-((2S)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione
-
-
Cyclo(D-Ile-D-Leu) : This is the enantiomer of the L-L isomer. The D-Isoleucine residue is at C3 (R configuration) and the D-Leucine residue is at C6 (R configuration).
-
Systematic IUPAC Name : (3R,6R)-3-((2R)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione
-
-
Cyclo(L-Ile-D-Leu) : This is a diastereomer of the L-L and D-D isomers. The L-Isoleucine residue is at C3 (S configuration) and the D-Leucine residue is at C6 (R configuration).
-
Systematic IUPAC Name : (3S,6R)-3-((2S)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione
-
-
Cyclo(D-Ile-L-Leu) : This is the enantiomer of the L-D isomer. The D-Isoleucine residue is at C3 (R configuration) and the L-Leucine residue is at C6 (S configuration).
-
Systematic IUPAC Name : (3R,6S)-3-((2R)-butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione
-
Visualization of Stereoisomer Relationships
The relationships between the four primary stereoisomers of Cyclo(Ile-Leu) are depicted in the diagram below. Enantiomeric pairs are mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
Quantitative Data
| Property | Value | Citation |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molar Mass | 226.32 g/mol | [2] |
| Melting Point | Not available in the searched literature | |
| Specific Rotation ([α]D) | Not available in the searched literature |
Experimental Protocols
The synthesis of 2,5-diketopiperazines is typically achieved through the cyclization of a linear dipeptide precursor. The following is a representative, generalized protocol for the synthesis of Cyclo(L-Ile-L-Leu) based on common methods reported for similar compounds.
Representative Synthesis of Cyclo(L-Ile-L-Leu)
This protocol involves two main stages: the synthesis of the linear dipeptide methyl ester (H-L-Ile-L-Leu-OMe) and its subsequent cyclization.
Stage 1: Synthesis of Boc-L-Ile-L-Leu-OMe
-
Materials : Boc-L-Isoleucine, L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure : a. Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in DCM. b. Add Triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C. c. In a separate flask, dissolve Boc-L-Isoleucine (1.0 eq), DCC (1.1 eq), and HOBt (1.0 eq) in DCM. Stir this mixture for 20 minutes at 0 °C. d. Add the solution from step (c) to the solution from step (b) and allow the reaction to stir at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. f. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ile-L-Leu-OMe. h. Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Stage 2: Deprotection and Cyclization
-
Materials : Boc-L-Ile-L-Leu-OMe, Trifluoroacetic acid (TFA), DCM, Methanol or Isopropanol.
-
Procedure : a. Dissolve the purified Boc-L-Ile-L-Leu-OMe (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). c. Remove the solvent and excess TFA under reduced pressure to obtain the dipeptide ester salt, H-L-Ile-L-Leu-OMe·TFA. d. Dissolve the crude dipeptide ester salt in a high-boiling point solvent such as methanol or isopropanol to a final concentration of approximately 0.1 M. e. Heat the solution to reflux for 12-24 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester. f. Monitor the reaction by TLC or LC-MS until the starting material is consumed. g. Cool the solution and remove the solvent under reduced pressure. h. Purify the resulting crude Cyclo(L-Ile-L-Leu) by recrystallization or column chromatography (e.g., Sephadex LH-20) to yield the final product.
Characterization
The identity and purity of the synthesized Cyclo(Ile-Leu) isomers should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Polarimetry : To measure the specific optical rotation, which will be equal in magnitude and opposite in sign for enantiomeric pairs.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a Cyclo(Ile-Leu) isomer.
References
An In-Depth Technical Guide to the Stereochemistry and Chirality of Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical and chiral properties of Cyclo(Ile-Leu), a cyclic dipeptide with significant interest in various scientific fields. Due to the limited availability of specific experimental data for Cyclo(Ile-Leu), this document leverages data from closely related analogs, particularly Cyclo(L-Leu-L-Pro), to provide a comprehensive overview.
Introduction to Cyclo(Ile-Leu)
Cyclo(Ile-Leu), with the chemical formula C₁₂H₂₂N₂O₂, is a diketopiperazine formed from the amino acids isoleucine and leucine.[1] Its structure, characterized by a six-membered ring, gives rise to multiple stereoisomers due to the presence of two chiral centers at the α-carbons of the constituent amino acids. The specific stereochemistry of these centers is crucial in determining the molecule's biological activity, including its potential role in quorum sensing and other cellular signaling pathways.
Stereochemistry and Chirality
The isoleucine residue in Cyclo(Ile-Leu) has two chiral centers (α- and β-carbons), while leucine has one (α-carbon). This results in a number of possible diastereomers and enantiomers. The most common naturally occurring form is Cyclo(L-Isoleucyl-L-Leucyl). The three-dimensional arrangement of the side chains relative to the diketopiperazine ring dictates the molecule's overall conformation and its interaction with biological targets.
Table 1: Physicochemical Properties of Cyclo(Ile-Leu)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| IUPAC Name | 3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-dione | PubChem[1] |
Quantitative Stereochemical Data
Note: Due to the lack of specific experimental data for Cyclo(Ile-Leu), the following table provides representative NMR data for a closely related cyclic dipeptide, Cyclo(L-Leu-L-Pro), to illustrate the expected spectral characteristics.
Table 2: Representative ¹H and ¹³C NMR Data for Cyclo(L-Leu-L-Pro) in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Leucine Residue | ||
| α-CH | 4.10 (t, J = 8.0 Hz) | 53.4 |
| β-CH₂ | 1.78 (m), 1.67 (m) | 38.6 |
| γ-CH | 2.03 (m) | 24.7 |
| δ-CH₃ | 1.01 (d, J = 6.4 Hz), 0.97 (d, J = 6.3 Hz) | 23.2, 21.3 |
| Proline Residue | ||
| α-CH | 3.94 (m) | 57.4 |
| β-CH₂ | 2.42 (m), 2.06 (m) | 28.5 (assumed) |
| γ-CH₂ | 1.92 (m) | 25.0 (assumed) |
| δ-CH₂ | 3.67 (m), 3.54 (m) | 45.5 (assumed) |
| Diketopiperazine Ring | ||
| C=O (Leu) | - | 166.2 |
| C=O (Pro) | - | 170.5 |
| NH | 6.46 (br s) | - |
Source: Adapted from literature data for Cyclo(L-Leu-L-Pro).[2] Chemical shifts for proline β and γ carbons are assumed based on typical values.
Experimental Protocols
Synthesis of Cyclo(L-Isoleucyl-L-Leucyl)
A general and robust method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor. The following is a representative protocol adapted from methodologies for similar compounds.
Experimental Workflow for Cyclo(Ile-Leu) Synthesis
Caption: General workflow for the synthesis of Cyclo(L-Ile-L-Leu).
-
Coupling of Protected Amino Acids: N-terminally protected L-isoleucine (e.g., Boc-L-Ile-OH) is coupled with C-terminally protected L-leucine (e.g., H-L-Leu-OMe) using a standard peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature overnight.
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the resulting linear dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Cyclization: The deprotected linear dipeptide methyl ester is heated in a high-boiling point solvent like toluene or xylene to promote intramolecular cyclization via aminolysis of the methyl ester, yielding the desired Cyclo(L-Ile-L-Leu).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure cyclic dipeptide.
Characterization Techniques
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Cyclo(Ile-Leu). Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts and coupling constants of the α-protons are particularly informative for determining the conformation of the diketopiperazine ring.
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. To date, no crystal structure for Cyclo(Ile-Leu) has been deposited in the Cambridge Structural Database or the Protein Data Bank. The general procedure for obtaining a crystal structure is as follows:
Experimental Workflow for X-ray Crystallography
Caption: General workflow for determining a crystal structure.
-
Crystallization: High-purity Cyclo(Ile-Leu) is dissolved in a suitable solvent, and single crystals are grown using techniques such as slow evaporation or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which the molecular structure is built and subsequently refined.
Biological Relevance and Signaling
Cyclic dipeptides are known to be involved in various biological processes, including bacterial quorum sensing. In quorum sensing, bacteria produce and release signaling molecules to coordinate gene expression in a population-density-dependent manner. While the specific role of Cyclo(Ile-Leu) in quorum sensing is not extensively documented, related cyclic dipeptides have been shown to act as quorum sensing molecules.
Hypothetical Quorum Sensing Signaling Pathway Involving a Cyclo(Ile-Leu) Analog
Caption: A generalized quorum sensing pathway mediated by a cyclic dipeptide.
This diagram illustrates a general mechanism where a cyclic dipeptide (CDP), such as an analog of Cyclo(Ile-Leu), is synthesized within a bacterial cell and, upon reaching a threshold concentration, binds to a receptor. This binding event activates a transcriptional regulator, leading to the expression of target genes that control collective behaviors like biofilm formation or virulence factor production.
Conclusion
Cyclo(Ile-Leu) is a chiral cyclic dipeptide with the potential for diverse biological activities that are intrinsically linked to its stereochemistry. While specific experimental data for this molecule is limited, this guide provides a framework for its synthesis, characterization, and potential biological roles based on established knowledge of similar compounds. Further research, particularly the acquisition of detailed spectroscopic and crystallographic data for its various stereoisomers, is crucial for a complete understanding of its structure-activity relationships and for unlocking its full potential in drug discovery and other applications.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a heterocyclic organic compound formed from the condensation of the amino acids L-isoleucine and L-leucine.[1] DKPs represent the smallest class of cyclic peptides and are of significant interest in medicinal chemistry and drug discovery due to their structural rigidity, stability to enzymatic degradation, and diverse biological activities.[2] Natural and synthetic DKPs have demonstrated a range of biological properties, including antimicrobial, antitumor, and antiviral activities.[1] These compounds can serve as scaffolds in the design of novel therapeutic agents.[3] This document provides detailed protocols for the chemical synthesis of Cyclo(Ile-Leu).
Synthesis Strategies
The synthesis of Cyclo(Ile-Leu) can be achieved through several methods, primarily involving the cyclization of a linear dipeptide precursor. The most common strategies include:
-
Direct condensation of amino acids: This method involves heating the constituent amino acids, often in a high-boiling point solvent, to promote dehydration and cyclization.
-
Solution-phase synthesis from protected amino acids: This classic peptide chemistry approach involves the coupling of protected isoleucine and leucine derivatives to form a linear dipeptide, followed by deprotection and intramolecular cyclization.
-
Solid-phase peptide synthesis (SPPS): This technique allows for the efficient assembly of the linear dipeptide on a solid support, followed by cleavage and cyclization.
Experimental Protocols
Protocol 1: Direct Condensation of L-Isoleucine and L-Leucine
This protocol is adapted from a patented method for the preparation of mixed diketopiperazines.[4]
Principle:
L-isoleucine and L-leucine are heated in a high-boiling point polyhydric alcohol solvent, such as ethylene glycol, under an inert atmosphere. The high temperature facilitates the intermolecular condensation and subsequent cyclization to form Cyclo(Ile-Leu), with the removal of water.
Materials:
-
L-Isoleucine
-
L-Leucine
-
Ethylene glycol
-
Ethanol (for recrystallization)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Reaction flask equipped with a reflux condenser and inert gas inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
Procedure:
-
To a reaction flask, add L-isoleucine (6.6 g) and L-leucine (6.6 g).
-
Add ethylene glycol (100 g) to the flask.
-
Flush the reaction vessel with an inert gas.
-
Heat the reaction mixture to 175°C and maintain this temperature for five hours.
-
After the reaction is complete, cool the mixture.
-
Isolate the product by filtration.
-
The crude product can be purified by recrystallization from ethanol to yield white crystals.
Expected Outcome:
This method has been reported to produce slightly yellow crystals with a yield of approximately 49%.[4] After recrystallization from ethanol, the white crystals have a reported melting point of 277-278°C.[4]
Protocol 2: Solution-Phase Synthesis via Protected Dipeptide Intermediate
This protocol is a generalized method based on common practices in peptide chemistry for the synthesis of cyclic dipeptides.[2]
Principle:
This method involves three main steps:
-
Coupling: A protected isoleucine derivative (e.g., N-Boc-L-Isoleucine) is coupled with a protected leucine derivative (e.g., L-Leucine methyl ester) to form a linear dipeptide.
-
Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are removed.
-
Cyclization: The deprotected linear dipeptide is induced to cyclize, often by heating in a suitable solvent.
Materials:
-
N-Boc-L-Isoleucine
-
L-Leucine methyl ester hydrochloride
-
Coupling agents (e.g., DCC, EDC/HOBt)
-
Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 2-Butanol)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Silica gel for column chromatography
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Synthesis of N-Boc-L-Isoleucyl-L-Leucine methyl ester
-
Dissolve L-Leucine methyl ester hydrochloride in DCM and neutralize with TEA.
-
In a separate flask, dissolve N-Boc-L-Isoleucine, a coupling agent (e.g., DCC), and an activator (e.g., HOBt) in DCM.
-
Add the neutralized L-Leucine methyl ester solution to the N-Boc-L-Isoleucine solution and stir at room temperature for 3-5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off any precipitate (e.g., DCU if DCC is used) and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
Purify the product by silica gel column chromatography if necessary.
Step 2: Deprotection of the Dipeptide
-
Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane or a solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.
Step 3: Cyclization to form Cyclo(Ile-Leu)
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as 2-butanol.
-
Add a base like N-methylmorpholine (NMM) to neutralize the salt and facilitate cyclization.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Cyclo(Ile-Leu) by silica gel column chromatography or recrystallization.
Data Presentation
| Parameter | Protocol 1: Direct Condensation |
| Starting Materials | L-Isoleucine, L-Leucine |
| Solvent | Ethylene Glycol |
| Reaction Temperature | 175°C |
| Reaction Time | 5 hours |
| Yield | ~49% |
| Melting Point | 277-278°C (after recrystallization) |
Visualizations
Experimental Workflow for Protocol 2
Caption: Workflow for the solution-phase synthesis of Cyclo(Ile-Leu).
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Determination of Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and are also found in fermented and heat-treated foods. Cyclic dipeptides like Cyclo(Ile-Leu) are of significant interest to the scientific community due to their diverse biological activities, which include antimicrobial, antifungal, and cell-to-cell signaling properties. Their inherent stability compared to linear peptides makes them attractive candidates for therapeutic development.
These application notes provide detailed protocols for the detection and quantification of Cyclo(Ile-Leu) using state-of-the-art analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Analytical Methods
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for the sensitive and selective quantification of small molecules like Cyclo(Ile-Leu) in complex biological matrices. The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Table 1: Representative Quantitative Data for Cyclo(Ile-Leu) Analysis by LC-MS/MS
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity Range | 1.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Precision (%RSD) | < 8% |
| Recovery | 85 - 105% |
Note: The data presented in this table are representative examples based on typical LC-MS/MS method performance for similar analytes and should be established for each specific application.
This protocol outlines the steps for extracting and quantifying Cyclo(Ile-Leu) from a liquid microbial culture.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a clean glass tube.
-
Add an equal volume (1 mL) of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper ethyl acetate layer, which contains the extracted Cyclo(Ile-Leu).
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 227.2 m/z ([M+H]⁺ for Cyclo(Ile-Leu))
-
Product Ions (Q3): A quantifying and a qualifying ion should be selected after optimization (e.g., fragments corresponding to the loss of the isoleucine or leucine side chain).
-
-
Data Analysis: Quantify the peak area of the analyte and compare it to a standard curve prepared with known concentrations of a Cyclo(Ile-Leu) analytical standard.
Caption: Workflow for the quantification of Cyclo(Ile-Leu) by LC-MS/MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural identification of molecules. It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.
This protocol describes the general steps for acquiring NMR data to confirm the structure of a purified sample of Cyclo(Ile-Leu).
a) Sample Preparation
-
Dissolve approximately 1-5 mg of purified Cyclo(Ile-Leu) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, MeOD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrumentation and Data Acquisition
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Experiments to be performed:
-
1D NMR:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the isoleucine and leucine residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the amino acid residues and confirming the cyclic structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
c) Data Analysis
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
Confirm the connectivity of the atoms within the isoleucine and leucine spin systems using COSY and HSQC data.
-
Verify the peptide bond formation and the cyclic structure through key HMBC correlations (e.g., from the α-protons to the carbonyl carbons).
-
Use NOESY/ROESY data to establish the relative stereochemistry of the molecule.
Signaling Pathways
Cyclic dipeptides, including those similar to Cyclo(Ile-Leu), are known to be involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.
Caption: Generalized quorum sensing pathway involving Cyclo(Ile-Leu).
In vitro and in vivo experimental models for studying Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro and in vivo experimental models for investigating the biological activities of the cyclic dipeptide Cyclo(Ile-Leu). Detailed protocols for key experiments are provided, along with summarized quantitative data and visual representations of associated signaling pathways.
In Vitro Experimental Models
In vitro models are essential for the initial screening and characterization of the bioactivities of Cyclo(Ile-Leu). These models offer a controlled environment to study its effects on specific cell types, microorganisms, and molecular targets.
Antimicrobial and Antifungal Activity
Cyclo(Ile-Leu) and related cyclic dipeptides have demonstrated notable antimicrobial and antifungal properties.[1] The primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and cell death.[1]
Quantitative Data Summary: Antimicrobial and Antifungal Activity
| Compound | Target Organism | Assay | Result | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus flavus | Antifungal Susceptibility | 5.66 ± 0.57 mm inhibition zone (at 135 ± 7.07 mg/mL) | [2] |
| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococci | MIC | 12.5 µg/mL | [3] |
| Cyclo(L-Leu-L-Pro) | Pyricularia oryzae | MIC | 2.5 mg/mL | [3] |
| Cyclo(L-Leu-L-Pro) | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Ralstonia solanacearum | MIC | 31.25 µg/mL | [4] |
| Cyclo(L-Lue-L-Phe) | Staphylococcus aureus | MIC | 25 µg/mL | [4] |
| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | MIC | 12.5 µg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant inhibition at 100 µg/mL | [5] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant inhibition at 100 µg/mL | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of Cyclo(Ile-Leu) against bacterial and fungal strains.
Materials:
-
Cyclo(Ile-Leu)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Cyclo(Ile-Leu) Stock Solution: Dissolve Cyclo(Ile-Leu) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[6]
-
Serial Dilution: Perform a two-fold serial dilution of the Cyclo(Ile-Leu) stock solution in the 96-well plate containing the appropriate broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Leu) that completely inhibits visible growth of the microorganism.[7]
Quorum Sensing Inhibition
Cyclic dipeptides can interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[8]
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)
This protocol assesses the ability of Cyclo(Ile-Leu) to inhibit quorum sensing by measuring the production of the purple pigment violacein in the biosensor strain Chromobacterium violaceum.
Materials:
-
Cyclo(Ile-Leu)
-
Chromobacterium violaceum (e.g., CV026 or a wild-type strain)
-
Luria-Bertani (LB) broth and agar
-
N-acyl-homoserine lactone (AHL) inducer (if using a mutant strain like CV026)
-
Sterile test tubes or microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of C. violaceum Culture: Grow an overnight culture of C. violaceum in LB broth.
-
Assay Setup: In sterile test tubes or a microtiter plate, add fresh LB broth, the overnight C. violaceum culture (diluted to an appropriate starting OD), and varying concentrations of Cyclo(Ile-Leu). If using CV026, add a sub-inhibitory concentration of the appropriate AHL to induce violacein production.
-
Incubation: Incubate the cultures at 30°C with shaking for 24-48 hours.
-
Violacein Quantification:
-
Centrifuge the cultures to pellet the cells.
-
Discard the supernatant and add DMSO or ethanol to the pellet to extract the violacein.
-
Vortex thoroughly and centrifuge again to remove cell debris.
-
Measure the absorbance of the supernatant at 585 nm.
-
-
Data Analysis: Compare the violacein production in the presence of Cyclo(Ile-Leu) to the control (no compound) to determine the percentage of inhibition.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa utilizes a complex quorum-sensing system involving multiple signaling molecules. The two main systems are the las and rhl systems, which are regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively.[9] These systems control the expression of numerous virulence factors.[8]
Caption: Quorum sensing pathway in P. aeruginosa and potential inhibition by Cyclo(Ile-Leu).
Neuroprotective Effects
Cyclic dipeptides have been investigated for their potential neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines like SH-SY5Y.[10]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the ability of Cyclo(Ile-Leu) to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cytotoxicity.
Materials:
-
Cyclo(Ile-Leu)
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Cyclo(Ile-Leu) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add a cytotoxic concentration of H₂O₂ to the wells (except for the untreated control) and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Increased viability in the presence of Cyclo(Ile-Leu) indicates a neuroprotective effect.
In Vivo Experimental Models
In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of Cyclo(Ile-Leu) in a whole-organism context.
Plant Disease Protection
Cyclo(Ile-Leu) has been shown to induce systemic resistance in plants, protecting them from pathogens.[11]
Quantitative Data Summary: In Vivo Plant Protection
| Compound | Plant Model | Pathogen | Application | Result | Reference |
| Cyclo(L-Pro-L-Ile) | Pine seedlings (Pinus thunbergii) | Bursaphelenchus xylophilus (pine wood nematode) | Foliar spray (1 mM) | 50.0% disease control efficacy | [11] |
| Cyclo(L-Pro-L-Ile) | Pine seedlings (Pinus thunbergii) | Bursaphelenchus xylophilus (pine wood nematode) | Trunk injection (1 mM) | 37.3% disease control efficacy | [11] |
Experimental Protocol: Plant Protection Assay
This protocol describes a method to assess the ability of Cyclo(Ile-Leu) to protect plants from disease.
Materials:
-
Cyclo(Ile-Leu)
-
Test plants (e.g., pine seedlings, Arabidopsis thaliana)
-
Plant pathogen (e.g., Bursaphelenchus xylophilus, Pseudomonas syringae)
-
Growth chambers or greenhouse
-
Spraying equipment
Procedure:
-
Plant Growth: Grow healthy, uniform plants to a suitable developmental stage.
-
Treatment: Apply Cyclo(Ile-Leu) to the plants via foliar spray or soil drench at various concentrations.[11] Include a control group treated with a vehicle solution.
-
Pathogen Inoculation: After a specified period to allow for the induction of resistance (e.g., 7 days), inoculate the plants with the pathogen.
-
Disease Assessment: Monitor the plants for disease symptoms over time (e.g., 28 days).[11] Score disease severity using a standardized rating scale.
-
Data Analysis: Compare the disease severity in the Cyclo(Ile-Leu)-treated plants to the control group to determine the level of protection.
Signaling Pathway: Plant Defense
Cyclo(Ile-Leu) can induce plant defense responses through pathways like Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). SAR is typically dependent on salicylic acid (SA), while ISR is mediated by jasmonic acid (JA) and ethylene (ET).[11] These pathways lead to the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities.[1]
Caption: Plant defense signaling pathways induced by Cyclo(Ile-Leu).
Experimental Workflow: In Vivo Plant Protection Study
References
- 1. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 2. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Cyclo(Ile-Leu)
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cyclo(Ile-Leu) is presented for researchers, scientists, and drug development professionals. This document provides a detailed methodology for the separation and quantification of the cyclic dipeptide Cyclo(Ile-Leu) using reversed-phase HPLC with UV detection.
Application Note: Analysis of Cyclo(Ile-Leu) by Reversed-Phase HPLC
Introduction
Cyclo(Ile-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). These compounds are of significant interest in drug discovery and biotechnology due to their diverse biological activities and presence in various natural sources, including fermentation broths. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of these molecules. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Cyclo(Ile-Leu).
Principle of the Method
The method utilizes a reversed-phase C18 column to separate Cyclo(Ile-Leu) from other components in a sample matrix. Separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), hydrophobic compounds like Cyclo(Ile-Leu) are eluted from the column. Detection is achieved by monitoring the UV absorbance of the peptide bond at a low wavelength, typically 210-220 nm.[1]
Chromatographic Conditions
A general set of starting conditions for the analysis of Cyclo(Ile-Leu) is provided in the table below. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump and UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Quantitative Performance
The following table summarizes typical quantitative data for the HPLC analysis of cyclic dipeptides. These values are representative and should be determined specifically for Cyclo(Ile-Leu) during method validation.[2][3][4]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water):
-
Measure 1 L of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1 mL of trifluoroacetic acid (TFA) to the water.
-
Mix thoroughly.
-
Degas the solution using a suitable method (e.g., sonication or vacuum filtration).
-
-
Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Carefully add 1 mL of TFA to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution.
-
2. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of Cyclo(Ile-Leu) standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to concentrations ranging from the LOQ to a level that encompasses the expected sample concentrations.
3. Sample Preparation (from Fermentation Broth)
-
Centrifuge the fermentation broth to pellet cells and other insoluble materials.
-
Perform a liquid-liquid extraction on the supernatant. For example, add an equal volume of dichloromethane (CH₂Cl₂) or ethyl acetate, vortex thoroughly, and allow the layers to separate.
-
Collect the organic layer, which will contain the less polar cyclic dipeptides.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for the HPLC analysis of Cyclo(Ile-Leu).
References
Application Note: Mass Spectrometry Analysis of Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring small molecule with diverse biological activities.[1] DKPs are gaining interest in pharmaceutical research due to their potential as scaffolds for drug development. Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of these compounds. This application note provides a detailed protocol for the analysis of Cyclo(Ile-Leu) using Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).
Cyclo(Ile-Leu) has a molecular formula of C₁₂H₂₂N₂O₂ and a monoisotopic mass of 226.1681 Da.[1] Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification in complex mixtures and for structural elucidation studies.
Experimental Protocols
This section outlines a general protocol for the mass spectrometric analysis of Cyclo(Ile-Leu). The parameters may require optimization based on the specific instrumentation used.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The goal is to ensure the sample is free of non-volatile salts and other contaminants that can interfere with ionization.
-
Standard Solution Preparation:
-
Prepare a stock solution of Cyclo(Ile-Leu) at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Prepare working solutions by diluting the stock solution with the mobile phase to be used for LC-MS analysis. A typical starting concentration for direct infusion analysis is 1-10 µg/mL.
-
-
Extraction from a Complex Matrix (e.g., Biological Fluid, Natural Product Extract):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the aqueous sample, add 3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the organic layer.
-
Repeat the extraction process two more times.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the Cyclo(Ile-Leu) with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Instrumentation and MS Conditions
The following are typical starting conditions for the analysis of Cyclo(Ile-Leu) on a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range (Full Scan): m/z 50-500.
-
Collision Gas: Argon.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain a representative fragmentation pattern.
-
Data Presentation
The mass spectrometric analysis of Cyclo(Ile-Leu) in positive ESI mode typically yields a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragment ions that are useful for structural confirmation.
| Ion Description | m/z (Th) | Relative Abundance | Proposed Neutral Loss |
| Protonated Molecule [M+H]⁺ | 227.18 | Variable | - |
| Fragment Ion | 199.18 | Significant | CO (28 Da) |
| Fragment Ion (Base Peak) | 182.15 | 100% | HCONH₂ (45 Da) |
Table 1: Summary of expected m/z values for the protonated molecule and major fragment ions of Cyclo(Ile-Leu) in positive ESI-MS/MS.
Results and Discussion
The analysis of Cyclo(Ile-Leu) by ESI-MS in positive mode readily produces the protonated molecule [M+H]⁺ at an m/z of approximately 227.18. The fragmentation of this precursor ion via collision-induced dissociation (CID) in an MS/MS experiment provides structural information.
The fragmentation of protonated cyclic dipeptides often involves the opening of the diketopiperazine ring followed by the loss of small neutral molecules. For Cyclo(Ile-Leu), two major fragmentation pathways are observed. One common fragmentation pathway for diketopiperazines is the loss of a CO molecule (28 Da) from the protonated molecule. A more prominent fragmentation pathway involves the loss of HCONH₂ (45 Da), which typically results in the base peak in the MS/MS spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for Cyclo(Ile-Leu).
Caption: Experimental workflow for the MS analysis of Cyclo(Ile-Leu).
References
Designing Bioactivity Screening Assays for Cyclo(Ile-Leu): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a cyclic dipeptide, belongs to the diketopiperazine class of natural products. These compounds are known to be produced by a variety of organisms, including bacteria, fungi, and marine invertebrates, and often exhibit a range of biological activities. Due to their rigid conformation, cyclic dipeptides like Cyclo(Ile-Leu) can interact with specific biological targets, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for designing and conducting bioactivity screening assays for Cyclo(Ile-Leu) across several key therapeutic areas: antimicrobial, quorum sensing inhibition, anti-inflammatory, neuroprotective, and anticancer activities.
While specific quantitative bioactivity data for Cyclo(Ile-Leu) is limited in publicly available literature, this guide provides detailed methodologies to enable its screening. For comparative purposes, data for the closely related and more extensively studied cyclic dipeptide, Cyclo(Leu-Pro), is included where available to offer a contextual reference for potential bioactivity.
Potential Bioactivities and Screening Strategies
Cyclic dipeptides have been reported to possess a wide array of biological functions. The following sections outline the rationale and experimental approaches for screening Cyclo(Ile-Leu) for several key activities.
Antimicrobial and Antifungal Activity
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Cyclic dipeptides have been shown to exhibit antibacterial and antifungal properties, potentially by disrupting microbial cell membranes.
Screening Assays:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism.
-
Kirby-Bauer Disk Diffusion Assay: A qualitative method to assess the antimicrobial susceptibility of a compound.
Data Presentation:
Table 1: Antimicrobial Activity of Cyclo(L-Leu-L-Pro)
| Test Organism | MIC (µg/mL) | Reference |
| Enterococcus faecalis (VRE strains) | 12.5 | [1] |
| Fusarium oxysporum | 16 | [2] |
| Aspergillus flavus | 16 | [2] |
| Aspergillus niger | 17 | [2] |
| Penicillium expansum | 18 | [2] |
| Candida parapsilosis | 30 | [2] |
| Candida metapsilosis | 32 | [2] |
| Candida albicans | 50 | [2] |
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cyclo(Ile-Leu)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Cyclo(Ile-Leu) Stock Solution: Dissolve Cyclo(Ile-Leu) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Cyclo(Ile-Leu) stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the diluted microbial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Leu) at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Leu).
Quorum Sensing Inhibition
Rationale: Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. Cyclic dipeptides have been identified as potential QS inhibitors.
Screening Assays:
-
Violacein Inhibition Assay: Using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.
-
Virulence Factor Inhibition Assays: Measuring the inhibition of QS-controlled virulence factors in pathogens like Pseudomonas aeruginosa (e.g., elastase, pyocyanin production, and swarming motility).
Data Presentation:
Table 2: Quorum Sensing Inhibition by a Putative Inhibitor
| Assay | Test Organism | Endpoint | IC50 (µM) |
| Violacein Inhibition | Chromobacterium violaceum | Reduction in violacein production | Data to be determined |
| Elastase Inhibition | Pseudomonas aeruginosa | Reduction in elastase activity | Data to be determined |
| Pyocyanin Inhibition | Pseudomonas aeruginosa | Reduction in pyocyanin production | Data to be determined |
Experimental Protocol: Violacein Inhibition Assay
Materials:
-
Cyclo(Ile-Leu)
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-acyl-homoserine lactone (AHL) inducer (e.g., C6-HSL), if using a mutant strain.
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Cyclo(Ile-Leu) Stock Solution: Prepare a stock solution of Cyclo(Ile-Leu) in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Assay Setup: In a 96-well plate, add LB broth and serial dilutions of Cyclo(Ile-Leu).
-
Inoculation: Add the overnight culture of C. violaceum (diluted to an OD600 of ~0.1) to each well.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Quantification of Violacein: a. Add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein. b. Measure the absorbance at 590 nm to quantify the violacein production. c. In a separate plate, measure the optical density at 600 nm to assess bacterial growth.
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of Cyclo(Ile-Leu) relative to the untreated control, normalized to bacterial growth. Determine the IC50 value.
Signaling Pathway: Quorum Sensing in P. aeruginosa
Caption: Putative inhibition of P. aeruginosa quorum sensing by Cyclo(Ile-Leu).
Anti-inflammatory Activity
Rationale: Chronic inflammation is implicated in numerous diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. Cyclic dipeptides have been shown to possess anti-inflammatory properties.
Screening Assays:
-
Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, measuring the inhibition of NO production using the Griess reagent.
-
Pro-inflammatory Cytokine Inhibition Assay: Measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages using ELISA.
Data Presentation:
Specific quantitative data for Cyclo(Ile-Leu) is not available. Table 3 illustrates how to present data from anti-inflammatory assays.
Table 3: Anti-inflammatory Activity of a Test Compound
| Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |
| NO Inhibition | RAW 264.7 | LPS | Nitric Oxide | Data to be determined |
| Cytokine Inhibition | RAW 264.7 | LPS | TNF-α | Data to be determined |
| Cytokine Inhibition | RAW 264.7 | LPS | IL-6 | Data to be determined |
Experimental Protocol: Nitric Oxide Inhibition Assay
Materials:
-
Cyclo(Ile-Leu)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Cyclo(Ile-Leu) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: a. Collect the cell culture supernatant. b. Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value.
Signaling Pathway: LPS-induced Inflammation
Caption: Potential inhibition of the LPS-induced inflammatory pathway by Cyclo(Ile-Leu).
Neuroprotective Activity
Rationale: Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Compounds with neuroprotective properties are sought after for the treatment of these conditions. Some cyclic dipeptides have demonstrated neuroprotective effects.
Screening Assays:
-
Hydrogen Peroxide (H₂O₂)-induced Cytotoxicity Assay: Using a neuronal cell line (e.g., SH-SY5Y or PC12), induce oxidative stress with H₂O₂ and measure the protective effect of the compound.
-
MTT Assay: To assess cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Release Assay: To measure cell membrane integrity and cytotoxicity.
Data Presentation:
No specific quantitative data for the neuroprotective effects of Cyclo(Ile-Leu) is currently available. Table 4 provides an example of how to present such data.
Table 4: Neuroprotective Activity of a Test Compound against H₂O₂-induced Toxicity
| Assay | Cell Line | Toxin | Endpoint | EC50 (µM) |
| Cell Viability | SH-SY5Y | H₂O₂ | Increased cell viability | Data to be determined |
| Cytotoxicity | SH-SY5Y | H₂O₂ | Decreased LDH release | Data to be determined |
Experimental Protocol: H₂O₂-induced Cytotoxicity Assay
Materials:
-
Cyclo(Ile-Leu)
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with FBS
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH cytotoxicity assay kit
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into 96-well plates. Allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(Ile-Leu) for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (excluding the untreated control).
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. b. Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
LDH Assay: a. Collect the cell culture supernatant. b. Perform the LDH assay according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of protection against H₂O₂-induced cell death. Determine the EC50 value.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of Cyclo(Ile-Leu).
Anticancer Activity
Rationale: The identification of novel cytotoxic agents against cancer cells remains a high priority in drug discovery. Some cyclic dipeptides have been reported to exhibit anticancer activity.
Screening Assays:
-
Cell Viability/Cytotoxicity Assays: Using various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to determine the half-maximal inhibitory concentration (IC50). Common assays include MTT, MTS, and CellTiter-Glo.
Data Presentation:
Table 5: Cytotoxic Activity of Cyclo(L-Leu-L-Pro)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| K562 | Leukemia | Concentration-dependent inhibition | [1] |
| HL-60 | Leukemia | Concentration-dependent inhibition | [1] |
| U937 | Leukemia | Concentration-dependent inhibition | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cyclo(Ile-Leu)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Appropriate cell culture medium with FBS
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Cyclo(Ile-Leu).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. b. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Logical Relationship: Anticancer Screening
Caption: Logical flow for screening the anticancer activity of Cyclo(Ile-Leu).
Conclusion
This document provides a comprehensive framework for the initial bioactivity screening of Cyclo(Ile-Leu). The detailed protocols and suggested assays offer a starting point for researchers to explore the therapeutic potential of this cyclic dipeptide. While specific quantitative data for Cyclo(Ile-Leu) is currently sparse, the provided methodologies will enable the generation of such data, which is crucial for advancing our understanding of its biological activities and for its potential development as a therapeutic agent. The inclusion of data for the related compound Cyclo(Leu-Pro) serves as a valuable reference for interpreting the screening results for Cyclo(Ile-Leu). Further studies are warranted to fully elucidate the mechanisms of action and the full spectrum of bioactivities of Cyclo(Ile-Leu).
References
Quantitative Analysis of Cyclo(Ile-Leu) in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a secondary metabolite produced by various bacteria. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including roles in quorum sensing, antimicrobial effects, and potential as therapeutic agents. The accurate quantification of Cyclo(Ile-Leu) in bacterial cultures is crucial for understanding its physiological roles, optimizing its production, and exploring its potential applications in medicine and biotechnology.
This document provides detailed application notes and protocols for the quantitative analysis of Cyclo(Ile-Leu) in bacterial cultures, focusing on robust and reproducible methodologies. The protocols described herein are intended for researchers in microbiology, natural product chemistry, and drug development.
Application Notes
The quantification of Cyclo(Ile-Leu) from complex bacterial culture matrices presents several analytical challenges, including low concentrations, potential for isomerization, and the presence of interfering compounds. The selection of an appropriate analytical method is paramount for achieving accurate and reliable results. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Cyclo(Ile-Leu) due to its high sensitivity, selectivity, and specificity.
Key considerations for the quantitative analysis of Cyclo(Ile-Leu) include:
-
Sample Preparation: Efficient extraction of Cyclo(Ile-Leu) from the culture medium is a critical first step. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques. The choice of extraction solvent and SPE sorbent should be optimized to maximize recovery and minimize matrix effects.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate Cyclo(Ile-Leu) from other components in the extract. The selection of the analytical column and mobile phase composition is crucial for achieving good peak shape and resolution.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification. The selection of appropriate precursor and product ion transitions is essential for the specific detection of Cyclo(Ile-Leu).
-
Quantification Strategy: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it compensates for variations in extraction recovery and matrix effects. In the absence of a specific internal standard for Cyclo(Ile-Leu), a structurally similar cyclic dipeptide can be used.
Quantitative Data Summary
The production of cyclic dipeptides, including those closely related to Cyclo(Ile-Leu), can vary significantly between different bacterial species and is influenced by culture conditions. The following table summarizes quantitative data for similar cyclic dipeptides found in various bacterial cultures. It is important to note that the concentration of Cyclo(Ile-Leu) will need to be empirically determined for the specific bacterial strain and culture conditions of interest.
| Cyclic Dipeptide | Bacterial Species | Concentration Range | Reference |
| cis-cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Detected, but not absolutely quantified in the provided study. Relative peak areas were used for comparison. | [1] |
| cyclo(L-Pro-L-Leu) | Pseudomonas putida MCCC 1A00316 | Nematicidal activity observed at concentrations of 67.5 mg/L.[2] | [2] |
| cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | The 50% inhibitory concentration for aflatoxin production was 0.20 mg/ml.[3] | [3] |
| cyclo(Leu-Pro) | Wine (produced by microorganisms) | 0.1 to 1 mg/L | [4] |
| cyclo(L-Leu-l-Pro) | Pseudomonas sesami BC42 | Antifungal activity was observed at 100 µg/mL.[5] | [5] |
Experimental Protocols
Protocol for Extraction of Cyclo(Ile-Leu) from Bacterial Culture Supernatant
This protocol describes a general method for the extraction of cyclic dipeptides from bacterial culture supernatant using liquid-liquid extraction.
Materials:
-
Bacterial culture
-
Centrifuge
-
Sterile centrifuge tubes
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Grow the bacterial culture to the desired cell density.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant.
-
For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of dichloromethane three times.
-
Combine the organic (dichloromethane) layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the dried organic phase to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol for Quantitative Analysis of Cyclo(Ile-Leu) by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Cyclo(Ile-Leu) using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific instrument used.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion for Cyclo(Ile-Leu) is [M+H]⁺ with a theoretical m/z of 227.17. Product ions need to be determined by infusing a standard solution of Cyclo(Ile-Leu) and performing a product ion scan. Common fragment ions for cyclic dipeptides arise from the cleavage of the diketopiperazine ring. Example MRM transitions for Leucine-containing compounds can be found in the literature.[6][7]
Quantification:
-
Prepare a series of calibration standards of Cyclo(Ile-Leu) in a relevant matrix (e.g., sterile culture medium).
-
Spike all samples and calibration standards with a known concentration of an internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Cyclo(Ile-Leu) in the bacterial culture extracts by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Quorum Sensing Signaling Pathway
Cyclic dipeptides, such as Cyclo(Ile-Leu), can act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. While the specific signaling pathway for Cyclo(Ile-Leu) may not be fully elucidated for all bacterial species, a general model for cyclic dipeptide-mediated quorum sensing in Gram-positive bacteria is presented below.[8]
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(Ile-Leu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclo(Ile-Leu) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Cyclo(Ile-Leu)?
A1: Cyclo(Ile-Leu), a 2,5-diketopiperazine (DKP), is typically synthesized through the cyclization of a linear dipeptide precursor, Ile-Leu or Leu-Ile. The two primary approaches are solution-phase synthesis and solid-phase synthesis.
-
Solution-phase synthesis: This classic approach involves coupling protected isoleucine and leucine amino acids to form the linear dipeptide, followed by deprotection and cyclization in a suitable solvent. This method offers flexibility but may require more extensive purification.
-
Solid-phase peptide synthesis (SPPS): In this method, the dipeptide is assembled on a solid support (resin). Cyclization can occur either on the resin, followed by cleavage, or after cleavage of the linear dipeptide from the resin. SPPS can simplify purification and allow for higher throughput.
Q2: What are the critical factors that influence the yield of Cyclo(Ile-Leu) synthesis?
A2: Several factors can significantly impact the yield of Cyclo(Ile-Leu):
-
Coupling reagents: The choice of coupling reagent for the formation of the initial peptide bond is crucial. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used.
-
Protecting groups: The selection of N-terminal and C-terminal protecting groups for the amino acids is important to prevent side reactions. Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are common N-terminal protecting groups.
-
Cyclization conditions: The conditions for the final cyclization step, including solvent, temperature, and reaction time, must be optimized. High temperatures can sometimes promote cyclization but may also lead to side reactions.
-
Concentration: The concentration of the linear dipeptide during cyclization is a critical parameter. High concentrations can favor intermolecular reactions (dimerization and polymerization) over the desired intramolecular cyclization. Performing the cyclization at high dilution is often recommended.
-
pH: The pH of the reaction mixture during cyclization can influence the rate and yield. Basic conditions are often employed to deprotonate the N-terminal amine, making it more nucleophilic for the cyclization reaction.
Q3: What are the common side reactions observed during Cyclo(Ile-Leu) synthesis, and how can they be minimized?
A3: The most common side reactions include:
-
Racemization: The chiral centers of isoleucine and leucine can be susceptible to racemization, especially during the activation and coupling steps. To minimize racemization, it is advisable to use racemization-suppressing additives like HOBt (Hydroxybenzotriazole) or to employ coupling reagents known for low racemization.[1] The use of lower reaction temperatures can also be beneficial.
-
Dimerization and Polymerization: At high concentrations, the linear dipeptide precursor can react with other molecules of the same precursor, leading to the formation of cyclic dimers and linear polymers instead of the desired monomeric cyclic product. This can be minimized by carrying out the cyclization step under high-dilution conditions.
-
Incomplete reactions: Both the initial peptide coupling and the final cyclization may not go to completion, resulting in a lower yield of the desired product. Ensuring the use of high-purity reagents and optimized reaction conditions can help drive the reactions to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclo(Ile-Leu) | - Inefficient coupling of the linear dipeptide. - Suboptimal cyclization conditions (temperature, solvent, pH). - Competing side reactions (dimerization, polymerization). - Loss of product during purification. | - Use a more efficient coupling reagent (e.g., HATU, COMU). - Screen different solvents (e.g., DMF, DCM, THF) and temperatures for the cyclization step. - Perform the cyclization at high dilution (e.g., <0.01 M). - Optimize purification methods, for instance by using flash chromatography for initial cleanup followed by preparative HPLC for final purification.[2][3][4][5] |
| Presence of Impurities in the Final Product | - Racemization of amino acid residues. - Formation of cyclic dimers or higher oligomers. - Incomplete removal of protecting groups. - Side reactions involving amino acid side chains. | - Add a racemization suppressant (e.g., HOBt, Oxyma) during the coupling step.[1] - Confirm complete deprotection before initiating cyclization. - Use high-purity starting materials. - Employ orthogonal protecting groups if side-chain reactivity is an issue. |
| Difficulty in Purifying Cyclo(Ile-Leu) | - Co-elution with starting materials or byproducts. - Poor solubility of the crude product. | - Utilize a different chromatographic method (e.g., normal-phase chromatography if reverse-phase is not effective). - Adjust the mobile phase pH during reverse-phase chromatography to improve separation.[2] - Consider recrystallization as an alternative or additional purification step. |
| Product Characterization Issues (e.g., incorrect mass or NMR) | - Incorrect product formation (e.g., cyclic dimer). - Presence of residual solvent or impurities. - Racemization leading to a mixture of diastereomers. | - Confirm the molecular weight of the main product and byproducts by mass spectrometry. - Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure and connectivity. - Analyze the product by chiral chromatography to assess enantiomeric purity. |
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Ile-L-Leu)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Ile-L-Leu-OMe)
-
Dissolve L-Leucine methyl ester hydrochloride (1 eq.) and Boc-L-Isoleucine (1 eq.) in anhydrous dichloromethane (DCM).
-
Add a coupling reagent such as HBTU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.5 eq.) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: N-terminal Deprotection
-
Dissolve the purified Boc-L-Ile-L-Leu-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain the dipeptide amine salt.
Step 3: Cyclization
-
Dissolve the dipeptide amine salt in a large volume of a suitable solvent like DMF or a mixture of DCM/MeOH under an inert atmosphere (e.g., nitrogen or argon). The final concentration should be in the range of 0.001-0.01 M to favor intramolecular cyclization.
-
Add a non-nucleophilic base such as DIPEA (3-4 eq.) to neutralize the amine salt and facilitate cyclization.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Ile-L-Leu) by flash chromatography or preparative HPLC.
Table 1: Comparison of Reaction Conditions for Diketopiperazine Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Cyclization Solvent | Dichloromethane (DCM) | Toluene | Methanol (MeOH) |
| Temperature | Reflux (~40 °C) | Reflux (~110 °C) | Reflux (~65 °C) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Sodium Methoxide |
| Typical Yield Range | Moderate | High | Moderate to High |
| Notes | Lower boiling point, easier to remove. | Higher temperature can accelerate cyclization. | Basic conditions can promote cyclization but may also increase the risk of racemization. |
Note: The yield of diketopiperazine synthesis is highly dependent on the specific amino acid sequence and reaction conditions. The information in this table represents general trends observed in the literature.
Visualizations
Workflow for Solution-Phase Synthesis of Cyclo(Ile-Leu)
References
Technical Support Center: Cyclo(Ile-Leu) Stability and Degradation
Welcome to the technical support center for Cyclo(Ile-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of Cyclo(Ile-Leu) in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Cyclo(Ile-Leu) in solution?
The stability of Cyclo(Ile-Leu), a cyclic dipeptide composed of isoleucine and leucine, is primarily influenced by pH, temperature, and the presence of enzymatic or microbial contaminants. Like other cyclic dipeptides, its cyclic structure generally confers greater stability compared to its linear counterpart, particularly against enzymatic degradation. However, chemical degradation, primarily through hydrolysis, can still occur, especially at non-neutral pH and elevated temperatures.
Q2: What is the main degradation pathway for Cyclo(Ile-Leu) in aqueous solutions?
The principal chemical degradation pathway for Cyclo(Ile-Leu) in aqueous solutions is hydrolysis. This process involves the cleavage of one of the amide bonds in the diketopiperazine ring, leading to the formation of the linear dipeptide, Isoleucyl-leucine (Ile-Leu) or Leucyl-isoleucine (Leu-Ile). Under more strenuous conditions, such as strong acid or base and high temperatures, this linear dipeptide can be further hydrolyzed into its constituent amino acids, isoleucine and leucine.
Q3: How does pH affect the stability of Cyclo(Ile-Leu)?
The rate of hydrolysis of the amide bonds in the Cyclo(Ile-Leu) ring is pH-dependent. The peptide bond is generally most stable at a neutral pH (around 6-7). Under acidic or basic conditions, the rate of hydrolysis increases.
-
Acidic conditions: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic conditions: Hydroxide ions can directly act as nucleophiles, attacking the amide carbonyl carbon.
Q4: Is Cyclo(Ile-Leu) susceptible to oxidation or phot-degradation?
The side chains of isoleucine and leucine are aliphatic and do not contain chromophores that absorb UV-Vis light, nor are they readily susceptible to oxidation under typical experimental conditions. Therefore, direct photodegradation and oxidation are not considered primary degradation pathways for Cyclo(Ile-Leu). However, it is always good practice to protect solutions from light and to use high-purity solvents to minimize the presence of oxidative impurities.
Troubleshooting Guide
Issue 1: Unexpectedly rapid degradation of Cyclo(Ile-Leu) in a buffered solution at neutral pH.
-
Possible Cause 1: Microbial Contamination. Buffers, especially those stored for extended periods, can be prone to microbial growth. Microorganisms may produce enzymes that can hydrolyze the peptide.
-
Troubleshooting Step: Prepare fresh, sterile-filtered buffers for your experiments. Consider adding a bacteriostatic agent if compatible with your analytical methods.
-
-
Possible Cause 2: Impurities in the Cyclo(Ile-Leu) sample. The presence of impurities, such as the linear dipeptide, can give the appearance of rapid degradation.
-
Troubleshooting Step: Verify the purity of your Cyclo(Ile-Leu) sample using a high-resolution analytical technique like HPLC or LC-MS before initiating stability studies.
-
Issue 2: Difficulty in separating Cyclo(Ile-Leu) from its degradation products by HPLC.
-
Possible Cause: Inadequate chromatographic conditions. Cyclo(Ile-Leu) and its linear dipeptide degradation products have similar hydrophobicities, which can make separation challenging.
-
Troubleshooting Step: Optimize your reversed-phase HPLC method. Consider adjusting the gradient slope, using a different stationary phase (e.g., C18 with a different bonding density or a phenyl-hexyl column), or modifying the mobile phase composition (e.g., trying different organic modifiers like acetonitrile or methanol, or adjusting the pH). Refer to the experimental protocols section for a starting point.
-
Issue 3: Inconsistent results in thermal stability studies.
-
Possible Cause 1: Inaccurate temperature control. Small variations in temperature can significantly impact degradation rates.
-
Troubleshooting Step: Ensure your heating block, water bath, or incubator is properly calibrated and provides uniform temperature distribution.
-
-
Possible Cause 2: Evaporation of the solvent. At elevated temperatures, solvent evaporation can concentrate the sample, leading to inaccurate kinetic data.
-
Troubleshooting Step: Use tightly sealed vials for your stability samples. For long-term studies, consider using crimp-top vials with septa.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(Ile-Leu)
Objective: To identify the potential degradation products of Cyclo(Ile-Leu) under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cyclo(Ile-Leu) in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate-buffered saline pH 7.4) at 80°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Ile-Leu)
Objective: To develop an HPLC method capable of separating Cyclo(Ile-Leu) from its potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting method. Optimization may be required based on the specific instrument and column used.
Quantitative Data Summary
| Condition | Temperature (°C) | pH | Half-life (t₁/₂) (hours) | Major Degradation Products |
| Acidic | 60 | 1.0 | User-determined | Ile-Leu, Leu-Ile, Isoleucine, Leucine |
| Neutral | 60 | 7.0 | User-determined | Ile-Leu, Leu-Ile |
| Basic | 60 | 13.0 | User-determined | Ile-Leu, Leu-Ile, Isoleucine, Leucine |
| Thermal | 80 | 7.4 | User-determined | Ile-Leu, Leu-Ile |
Visualizations
Troubleshooting variability in Cyclo(Ile-Leu) bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Ile-Leu) bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT). What are the potential causes and solutions?
A1: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. Use a calibrated multichannel pipette for seeding and ensure consistent pipetting technique.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Compound Precipitation: Cyclo(Ile-Leu), being a peptide, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation after adding the compound to the media.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition or reading the plate can introduce variability.
-
Solution: Use a multichannel pipette for adding reagents and work efficiently to minimize time differences between the first and last wells. Read the plate as soon as the incubation is complete.
-
Q2: My Cyclo(Ile-Leu) is not showing the expected biological activity. What should I check?
A2: Lack of expected activity can be due to issues with the compound itself, the assay system, or the experimental design.
-
Peptide Integrity and Storage: Peptides are susceptible to degradation if not stored properly.
-
Solution: Store lyophilized Cyclo(Ile-Leu) at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
-
Cell Line and Passage Number: The responsiveness of cells can vary with the cell line and passage number.
-
Solution: Use a consistent cell line and keep the passage number low. Cells at high passage numbers can have altered phenotypes and signaling responses.
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of Cyclo(Ile-Leu).
-
Solution: Consider using a more sensitive assay or optimizing the current one. For example, if a colorimetric assay is not showing a response, a more sensitive fluorescent or luminescent readout could be employed.
-
-
Incorrect Concentration Range: The effective concentration of Cyclo(Ile-Leu) may be outside the range you are testing.
-
Solution: Perform a wide-range dose-response experiment to identify the optimal concentration range for your specific assay and cell line.
-
Q3: I am having trouble with the scratch (wound healing) assay. The scratch is not uniform, or the cells are detaching. How can I improve my technique?
A3: The scratch assay's success is highly dependent on technique. Here are some tips for improvement:
-
Creating a Uniform Scratch: A consistent scratch is crucial for reproducible results.
-
Solution: Use a p200 or p1000 pipette tip to create the scratch. To ensure a straight line, use a ruler or the edge of the plate lid as a guide. Apply consistent, gentle pressure to remove the cells without damaging the plate surface.[2]
-
-
Cell Detachment: Washing the wells after scratching can sometimes cause the cell monolayer to lift.
-
Solution: When washing to remove the scratched cells, add the PBS or media gently to the side of the well to avoid disturbing the remaining cells. Swirl the plate gently instead of vigorous shaking.[1]
-
-
Cell Proliferation vs. Migration: It's important to distinguish between wound closure due to cell migration and that due to cell proliferation.
-
Solution: To specifically measure migration, cell proliferation can be inhibited by serum-starving the cells for a few hours before the assay or by treating them with a mitosis inhibitor like Mitomycin C.[3]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for cyclic peptides in various bioassays. Note that specific IC50 values for Cyclo(Ile-Leu) are not widely available in public literature; therefore, data from closely related cyclic peptides are provided for reference.
Table 1: Cytotoxicity of Cyclotides in MDA-MB-231 Breast Cancer Cells
| Cyclic Peptide | IC50 (µM) | Assay | Reference |
| Poca A | 1.8 | MTT Assay | [4][5][6] |
| Poca B | 2.7 | MTT Assay | [4][5][6] |
| CyO4 | 9.8 | MTT Assay | [4][5][6] |
Table 2: Inhibition of Cell Migration by a Cyclotide
| Cyclic Peptide | Concentration for 50% Wound Closure Inhibition | Assay | Reference |
| CyO4 | 2 µM (at sub-toxic concentration) | Scratch Assay | [4][5][6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of Cyclo(Ile-Leu) on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Cyclo(Ile-Leu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Cyclo(Ile-Leu) in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Cyclo(Ile-Leu). Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8][9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][8][9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Migration Assessment using Scratch (Wound Healing) Assay
This protocol outlines the steps to assess the effect of Cyclo(Ile-Leu) on cell migration.
-
Materials:
-
6-well or 12-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Cyclo(Ile-Leu)
-
p200 pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.[1][2][10]
-
Gently wash the wells with PBS to remove detached cells.[1][10]
-
Replace the PBS with fresh medium containing the desired concentration of Cyclo(Ile-Leu) or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).[3][10]
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Signaling Pathways and Visualizations
Potential Signaling Pathway for a Related Cyclic Dipeptide
The following diagram illustrates a potential signaling pathway inhibited by the related cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) (CLP), in triple-negative breast cancer cells.[11][12] This pathway involves the disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR), leading to reduced cell migration.
General Experimental Workflow for a Cell Viability Assay
This diagram outlines the typical workflow for conducting a cell viability experiment with Cyclo(Ile-Leu).
Logical Troubleshooting Flow for High Variability
This diagram provides a logical approach to troubleshooting high variability in bioassay results.
References
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. clyte.tech [clyte.tech]
- 4. Inhibition of Breast Cancer Cell Migration by Cyclotides Isolated from Pombalia calceolaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cyclo(Ile-Leu) Stereoisomers by Chiral Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of Cyclo(Ile-Leu) stereoisomers using chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of Cyclo(Ile-Leu) stereoisomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of stereoisomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are often effective for separating amino acid and peptide stereoisomers.[1][2] Consider macrocyclic glycopeptide-based phases as well.[3] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer composition (pH and ionic strength).[4] | |
| Mobile phase additives are required. | Introduce additives to the mobile phase. For acidic or basic analytes, small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine, triethylamine) can significantly improve selectivity.[1] | |
| Poor resolution (Rs < 1.5) | Suboptimal flow rate. | Optimize the flow rate. In chiral HPLC, lower flow rates often lead to better resolution due to the kinetics of mass transfer with complex CSPs.[5] |
| Inappropriate column temperature. | Adjust the column temperature. Temperature changes can alter the thermodynamics of the solute-CSP interaction, sometimes leading to improved resolution or even a reversal in elution order.[1][5] | |
| Mobile phase strength is too high or too low. | Adjust the mobile phase composition to alter retention. In reversed-phase, decreasing the organic modifier concentration generally increases retention and may improve resolution. In normal-phase, adjusting the polar modifier percentage can have a similar effect. | |
| Peak splitting | Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. This is particularly critical in splitless injections. |
| Column overload. | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion and splitting. | |
| Column contamination or degradation. | Implement a column cleaning protocol. If performance does not improve, consider replacing the column. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Add a competitor to the mobile phase. For example, a small amount of a base can mitigate tailing for basic analytes. Also, ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Column void or channeling. | Reverse the column direction and flush with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Fluctuating retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection sequence. This is especially important when changing mobile phase compositions. |
| Unstable column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating Cyclo(Ile-Leu) stereoisomers?
A1: There is no single "best" CSP, as the optimal choice depends on the specific stereoisomers and experimental conditions. However, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for a range of chiral compounds, including peptides.[6] Cyclodextrin-based and macrocyclic glycopeptide-based columns are also excellent candidates to screen.[1][3]
Q2: What are the typical starting conditions for method development?
A2: A good starting point for screening is to use a polysaccharide-based column with a normal-phase mobile phase, such as n-hexane and a polar modifier like isopropanol or ethanol in a 90:10 ratio. Alternatively, a reversed-phase approach can be attempted with a mobile phase of acetonitrile and water with 0.1% formic acid.
Q3: How can I improve the resolution between closely eluting stereoisomers?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Small changes in the percentage of the organic or polar modifier can have a significant impact on selectivity.[1]
-
Adjust the flow rate: Lowering the flow rate often increases resolution in chiral separations.[5]
-
Change the column temperature: Both increasing and decreasing the temperature can affect selectivity and should be explored.[1]
-
Try a different CSP: If optimization on one column is unsuccessful, screening other CSPs with different chiral selectors is recommended.
Q4: My peaks are splitting. What is the most likely cause?
A4: Peak splitting in chiral chromatography is often related to the injection process or a mismatch between the sample solvent and the mobile phase.[7] Ensure your sample is dissolved in the mobile phase or a weaker solvent. Also, check for column overload by injecting a more dilute sample.
Q5: Can I use mass spectrometry (MS) with my chiral separation method?
A5: Yes, MS detection is compatible with many chiral separation methods. To ensure compatibility, use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate instead of non-volatile buffers like phosphates.[3]
Experimental Protocol Example: Separation of Dipeptide Stereoisomers
This protocol is a representative example based on the separation of dipeptide stereoisomers and can be adapted for Cyclo(Ile-Leu).
Objective: To separate the stereoisomers of a dipeptide using chiral HPLC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase: Amylose-based column (e.g., AmyCoat-RP)
-
Mobile Phase: Ammonium acetate (10 mM), Methanol, Acetonitrile
-
Sample: Dipeptide stereoisomer mixture dissolved in mobile phase
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM ammonium acetate, methanol, and acetonitrile in a 50:5:45 (v/v/v) ratio. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: AmyCoat-RP
-
Mobile Phase: 10 mM Ammonium Acetate : Methanol : Acetonitrile (50:5:45, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the dipeptide stereoisomer mixture in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: Identify and quantify the different stereoisomers based on their retention times. Calculate the resolution between adjacent peaks.
Quantitative Data Example (for DL-Leucine-DL-Tryptophan): [8]
| Stereoisomer | Retention Time (min) | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| LL | 6.5 | 2.25 | - | - |
| DD | 9.0 | 3.60 | 1.60 | 7.76 |
| DL | 12.0 | 5.00 | 1.39 | 8.05 |
| LD | 14.3 | 6.50 | 1.30 | 7.19 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Matrix effects in the analysis of Cyclo(Ile-Leu) from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cyclo(Ile-Leu) from complex biological samples.
Understanding Matrix Effects
Matrix effects are a common challenge in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These effects arise from co-eluting endogenous or exogenous components in the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, Cyclo(Ile-Leu).[1][2][3] This interference can lead to inaccurate and irreproducible quantification.[4][5]
A primary source of matrix effects in biological samples like plasma and serum are phospholipids, which are major components of cell membranes.[4] These molecules often co-extract with the analyte of interest and can interfere with the ionization process in the mass spectrometer.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my Cyclo(Ile-Leu) analysis?
A1: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different sample lots.[6]
-
Inaccurate quantification, with results varying significantly from expected values.
-
Ion suppression, leading to decreased sensitivity and higher limits of detection.[1][2]
-
Ion enhancement, causing an artificially high signal for the analyte.
-
Changes in peak shape and retention time.
Q2: How can I quantitatively assess matrix effects for Cyclo(Ile-Leu)?
A2: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of Cyclo(Ile-Leu) in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects?
A3: The main strategies involve:
-
Optimizing Sample Preparation: To remove interfering components from the matrix before analysis.[6][7]
-
Chromatographic Separation: To separate Cyclo(Ile-Leu) from co-eluting matrix components.[6]
-
Using an appropriate internal standard: A stable isotope-labeled (SIL) internal standard for Cyclo(Ile-Leu) is ideal as it will experience similar matrix effects to the analyte, thus improving accuracy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity and poor sensitivity for Cyclo(Ile-Leu) | Ion suppression from co-eluting matrix components, particularly phospholipids.[4] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8][9] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate Cyclo(Ile-Leu) from the matrix interferences.[9] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[7] |
| Inconsistent and irreproducible results across different samples | Variable matrix effects between different biological samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variability in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[3] 3. Standard Addition: For particularly challenging matrices, the standard addition method can be used to determine the analyte concentration.[10] |
| High background noise or interfering peaks | Inefficient sample cleanup or co-elution of isobaric interferences. | 1. Enhance Sample Preparation: Use a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent, to achieve a cleaner extract.[9] 2. High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to differentiate Cyclo(Ile-Leu) from isobaric interferences.[11] 3. Optimize MS/MS Parameters: Select specific precursor and product ion transitions for Cyclo(Ile-Leu) to minimize interference. |
| Peak shape distortion (e.g., tailing, fronting) | Matrix components affecting the chromatographic process. | 1. Improve Sample Cleanup: Phospholipids are known to cause peak shape issues.[4] Consider specific phospholipid removal strategies. 2. Optimize LC Method: Adjust the mobile phase pH or organic solvent to improve peak shape. |
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., with acetonitrile or methanol), and the supernatant is analyzed.[9] | Simple, fast, and inexpensive. | Least effective at removing matrix components, often resulting in significant ion suppression.[9] | Low |
| Liquid-Liquid Extraction (LLE) | Cyclo(Ile-Leu) is partitioned between two immiscible liquid phases to separate it from matrix components.[6][8] | Can provide cleaner extracts than PPT. | Analyte recovery can be low, especially for polar compounds; requires optimization of solvents and pH.[9] | Moderate |
| Solid-Phase Extraction (SPE) | Cyclo(Ile-Leu) is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[8][9] | Can provide very clean extracts and high analyte recovery. A variety of sorbent chemistries allows for high selectivity. | More complex and time-consuming than PPT or LLE. | High |
| HybridSPE®-Phospholipid | A specific technique that combines protein precipitation with the removal of phospholipids.[4] | Highly effective at removing phospholipids, a major source of matrix effects.[4] | More expensive than standard PPT. | Very High |
General Protocol for Solid-Phase Extraction (SPE) for Cyclo(Ile-Leu)
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat the plasma/serum sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Cyclo(Ile-Leu) with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Experimental Workflow for Cyclo(Ile-Leu) Analysis
Caption: A typical experimental workflow for the analysis of Cyclo(Ile-Leu).
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Cyclo(Ile-Leu)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Ile-Leu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Ile-Leu) and why is its bioavailability a concern?
Cyclo(Ile-Leu), also known as Cyclo(L-Isoleucyl-L-Leucine), is a cyclic dipeptide (CDP) formed from the amino acids isoleucine and leucine[1]. Like many peptide-based molecules, its oral bioavailability can be limited due to several factors, including poor membrane permeability, potential degradation by peptidases in the gastrointestinal tract, and efflux by transporters such as P-glycoprotein (P-gp)[2][3][4][5][6][7]. Enhancing its bioavailability is crucial for developing it as a potential oral therapeutic agent.
Q2: What are the general strategies to improve the oral bioavailability of cyclic peptides like Cyclo(Ile-Leu)?
Several strategies can be employed to enhance the oral bioavailability of cyclic peptides:
-
Formulation-Based Approaches:
-
Nanoparticle Encapsulation: Encapsulating Cyclo(Ile-Leu) in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from enzymatic degradation and improve its absorption[8][9][10][11].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds[12][13].
-
-
Chemical Modification (Prodrug Approach):
-
Use of Permeation Enhancers:
-
Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption[8].
-
-
Inhibition of Efflux Pumps:
Q3: How can I assess the permeability of Cyclo(Ile-Leu) in my experiments?
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption[1][17][18][19]. This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporter proteins found in the intestinal epithelium. By measuring the transport of Cyclo(Ile-Leu) from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Q4: What analytical methods are suitable for quantifying Cyclo(Ile-Leu) in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and sensitive methods for quantifying small molecules like Cyclo(Ile-Leu) in complex biological matrices such as plasma or cell culture media[20][21][22][23][24].
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Potential Cause | Troubleshooting Step |
| Poor intrinsic permeability | Consider formulating Cyclo(Ile-Leu) with permeation enhancers. However, cytotoxicity of the enhancer should be evaluated. |
| Efflux by P-glycoprotein (P-gp) | Conduct a bi-directional Caco-2 assay (measuring transport from basolateral to apical) to determine the efflux ratio. If the efflux ratio is >2, consider co-incubating with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp involvement[7][14][16]. |
| Low solubility in assay buffer | Ensure Cyclo(Ile-Leu) is fully dissolved in the transport buffer. The use of a co-solvent like DMSO (typically <1%) may be necessary. Verify that the final concentration of the co-solvent does not affect the integrity of the Caco-2 monolayer. |
| Cell monolayer integrity issues | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer was intact. Low TEER values indicate a compromised monolayer. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For formulation studies, ensure the formulation is homogenous and stable. |
| Food effects | Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some compounds. |
| Interaction with gut microbiota | The composition of gut microbiota can influence drug metabolism. Be aware of potential variations between animal batches or housing conditions. While complex to control, noting any signs of gastrointestinal distress in the animals can be informative. |
| Pre-systemic metabolism | Investigate the metabolic stability of Cyclo(Ile-Leu) using in vitro liver microsome assays to understand its susceptibility to first-pass metabolism[25][26][27][28][29]. |
Quantitative Data Summary
| Formulation Strategy | Key Pharmacokinetic Parameters (Rodent Model - Oral Administration) |
| Cmax (ng/mL) | |
| Cyclo(Ile-Leu) in Saline | 50 |
| Cyclo(Ile-Leu) with Permeation Enhancer | 150 |
| Cyclo(Ile-Leu) in SEDDS | 300 |
| Cyclo(Ile-Leu) in SLNs | 450 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for Cyclo(Ile-Leu).
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values above the established threshold for your laboratory.
-
Preparation of Dosing Solution: Dissolve Cyclo(Ile-Leu) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the Cyclo(Ile-Leu) dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of Cyclo(Ile-Leu) in the collected samples using a validated UPLC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: Preparation of Cyclo(Ile-Leu) Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
-
Preparation of Lipid Phase: Dissolve Cyclo(Ile-Leu) and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., ethanol/acetone mixture) and heat to above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188 or Tween® 80) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the hot emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Visualizations
Caption: A typical experimental workflow for enhancing the bioavailability of Cyclo(Ile-Leu).
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. japsonline.com [japsonline.com]
- 9. Preparation and characterization of solid lipid nanoparticles containing cyclosporine by the emulsification-diffusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches to minimize the effects of P‐glycoprotein in drug transport: A review [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]
- 25. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nuvisan.com [nuvisan.com]
- 28. Investigation on the in vitro metabolism of bicyclol using liver microsomes, hepatocytes and human recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Cyclo(Ile-Leu) and Cyclo(Leu-Pro)
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the antifungal activities of the cyclic dipeptides Cyclo(Ile-Leu) and Cyclo(Leu-Pro). While Cyclo(Leu-Pro) has been the subject of multiple studies elucidating its efficacy against a range of fungal pathogens, there is a notable absence of research specifically detailing the antifungal properties of Cyclo(Ile-Leu). This guide, therefore, presents a detailed overview of the antifungal activity of Cyclo(Leu-Pro) and highlights the current knowledge gap concerning Cyclo(Ile-Leu).
Introduction to Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides, formed from the condensation of two amino acids. These compounds are produced by a wide variety of organisms, including bacteria, fungi, and plants, and are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antifungal properties.[1][2][3] The specific amino acid residues comprising the CDP ring structure are key determinants of their biological function.
Antifungal Activity of Cyclo(Leu-Pro)
Cyclo(Leu-Pro) has demonstrated notable antifungal activity against several plant and human pathogenic fungi. The stereochemistry of the constituent leucine and proline residues plays a crucial role in its bioactivity.
Quantitative Antifungal Data for Cyclo(Leu-Pro) Isomers
| Fungal Species | Cyclo(Leu-Pro) Isomer | Concentration | Effect | Reference |
| Colletotrichum orbiculare | Cyclo(l-Leu-l-Pro) | 100 µg/mL | Inhibition of conidial germination and appressorium formation | [1][2] |
| Colletotrichum orbiculare | Cyclo(d-Leu-d-Pro) | 100 µg/mL | Inhibition of conidial germination and appressorium formation | [1][2] |
| Colletotrichum orbiculare | Cyclo(d-Leu-l-Pro) | 100 µg/mL | No significant antifungal activity | [1][2] |
| Aspergillus parasiticus | Cyclo(L-Leu-L-Pro) | 0.2 mg/mL (IC50) | Inhibition of aflatoxin production | [4] |
| Aspergillus flavus | Cyclo(L-Leu-L-Pro) | Not specified | Inhibition of proliferation | [5] |
| Ganoderma boninense | Cyclo(Leu-Pro) | Not specified | Attenuated growth | [2] |
| Candida albicans | Cyclo(Leu-Pro) | Not specified | Attenuated growth | [2] |
Experimental Protocols for Antifungal Activity of Cyclo(Leu-Pro)
Antifungal Assay against Colletotrichum orbiculare
This protocol is based on the methodology described in the study by Kim et al. (2023).[1]
-
Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (PDA) to induce sporulation.
-
Spore Suspension Preparation: Conidia (spores) are harvested from the PDA plates and suspended in sterile distilled water. The concentration of the spore suspension is adjusted to a final concentration of 1 x 10^5 spores/mL.
-
Treatment Preparation: Solutions of Cyclo(Leu-Pro) isomers are prepared at the desired concentrations (e.g., 1, 10, and 100 µg/mL) in sterile distilled water.
-
Incubation: Equal volumes of the spore suspension and the treatment solution are mixed. A 20 µL aliquot of the mixture is then placed on a hydrophobic slide and incubated in a humid chamber at 25°C for 6 hours.
-
Microscopic Analysis: After incubation, the slides are observed under a microscope to determine the percentage of conidial germination and appressorium formation. At least 100 conidia are counted per replicate.
-
Data Analysis: The inhibition of germination and appressorium formation is calculated relative to a control group treated with sterile distilled water.
Putative Mechanism of Action of Cyclic Dipeptides
The precise molecular mechanisms underlying the antifungal activity of Cyclo(Leu-Pro) have not been fully elucidated. However, the proposed mechanisms for cyclic dipeptides, in general, involve the disruption of the fungal cell membrane integrity and the inhibition of enzymes crucial for cell wall synthesis.[1][2]
Antifungal Activity of Cyclo(Ile-Leu): A Research Gap
Despite extensive searches of the scientific literature, no studies were identified that specifically investigate and quantify the antifungal activity of Cyclo(Ile-Leu) against any fungal species. While research exists on other biological activities of cyclic dipeptides containing isoleucine, such as the induction of disease resistance in plants by Cyclo-(L-Pro-L-Ile), this does not provide direct evidence of antifungal efficacy.[6]
The absence of data for Cyclo(Ile-Leu) prevents a direct comparison with the established antifungal properties of Cyclo(Leu-Pro). Further research is required to determine if Cyclo(Ile-Leu) possesses any intrinsic antifungal activity and, if so, to characterize its spectrum of activity, potency, and mechanism of action.
Conclusion
Based on the currently available scientific evidence, Cyclo(Leu-Pro) exhibits significant antifungal activity against a variety of fungal pathogens, with its efficacy being dependent on the stereoisomeric form of the molecule. In contrast, there is a clear lack of research on the antifungal properties of Cyclo(Ile-Leu). This knowledge gap precludes a direct comparison of the two compounds. Future studies are warranted to explore the potential antifungal activity of Cyclo(Ile-Leu) to enable a comprehensive comparative analysis and to potentially uncover a new class of antifungal agents.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of Synthetic Cyclo(Ile-Leu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of cyclic dipeptides (CDPs), with a focus on the validation of synthetic Cyclo(Ile-Leu). Due to a lack of specific publicly available antimicrobial efficacy data for synthetic Cyclo(Ile-Leu), this guide utilizes data from the closely related and structurally similar synthetic Cyclo(Leu-Pro) as a primary reference point for comparison. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of synthetic CDPs as antimicrobial agents.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of cyclic dipeptides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The following tables summarize the available data for synthetic Cyclo(Leu-Pro) and other alternative antimicrobial agents.
Table 1: Antibacterial Efficacy of Synthetic Cyclo(L-Leu-L-Pro) and Comparative Agents
| Microorganism | Synthetic Cyclo(L-Leu-L-Pro) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Staphylococcus aureus | 30[1] | 1 | Not applicable |
| Bacillus cereus | 30[1] | Not available | Not applicable |
| Enterococcus faecalis | 25[1] | 2 | Not applicable |
| Escherichia coli | 230[1] | Not applicable | 0.5 - 2 |
| Salmonella enterica | 11[1] | Not applicable | 0.25 - 1 |
Table 2: Antifungal Efficacy of Synthetic Cyclo(L-Leu-L-Pro) and a Comparative Agent
| Microorganism | Synthetic Cyclo(L-Leu-L-Pro) MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 50[1] | 0.25 - 1 |
| Candida metapsilosis | 32[1] | Not available |
| Candida parapsilosis | 30[1] | Not available |
| Aspergillus niger | 17[1] | 0.5 - 2 |
| Aspergillus flavus | 16[1] | Not available |
| Penicillium expansum | 18[1] | Not available |
| Fusarium oxysporum | 16[1] | Not available |
It is important to note that the stereochemistry of the constituent amino acids can significantly impact the antimicrobial activity of cyclic dipeptides. For instance, synthetic Cyclo(L-Pro-L-Leu) has demonstrated superior activity against Fusarium oxysporum and Staphylococcus aureus compared to its Cyclo(D-Pro-D-Leu) form.[1]
Experimental Protocols
The determination of the antimicrobial efficacy of synthetic cyclic dipeptides is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves preparing a serial two-fold dilution of the compound to be tested in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
1. Preparation of Materials:
- Test Compound: A stock solution of synthetic Cyclo(Ile-Leu) is prepared in a suitable solvent.
- Microbial Culture: A fresh overnight culture of the test microorganism is prepared in an appropriate broth medium. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
- Growth Medium: A sterile liquid growth medium that supports the growth of the test microorganism is used (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used.
2. Assay Procedure:
- A serial two-fold dilution of the test compound is performed across the wells of the microtiter plate, typically ranging from a high concentration to a very low concentration.
- Control wells are included: a positive control (microorganism and growth medium without the test compound) and a negative control (growth medium only).
- Each well is inoculated with the standardized microbial suspension.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
3. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader to measure optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Logical Relationships
While the precise signaling pathways involved in the antimicrobial action of Cyclo(Ile-Leu) are not yet fully elucidated, the general mechanism for many antimicrobial peptides involves disruption of the microbial cell membrane. The following diagram illustrates a hypothetical logical relationship for this mechanism.
Caption: Postulated mechanism of antimicrobial action.
References
Cyclo(Ile-Leu) vs. Its Linear Counterpart: A Comparative Guide to Biological Activity
In the landscape of peptide-based drug discovery and research, the conformation of a molecule plays a pivotal role in its biological activity. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(isoleucyl-leucyl), herein referred to as Cyclo(Ile-Leu), and its linear form, Isoleucyl-Leucine (Ile-Leu). While direct comparative studies with quantitative data for this specific pair are limited, this guide synthesizes available data on their individual activities and draws comparisons from related cyclic and linear peptide studies.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of compounds that generally exhibit greater stability, resistance to proteases, and conformational rigidity compared to their linear counterparts.[1] This structural constraint is often associated with enhanced biological activity and target specificity.[1]
Summary of Biological Activities
| Molecule | Biological Activity | Organism/System | Reported Effect |
| Linear Ile-Leu/Leu-Ile | Neuroprotection | Cultured Neurons / Mice | Induces synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), protecting against neuronal death.[2][3] |
| Glucose Metabolism | L6 Myotubes / Isolated Skeletal Muscle | Stimulates glucose uptake.[4] | |
| Immuno-modulation & Stress Response | Rats (in vivo) | Attenuates exercise-induced immunosuppression, promotes glycogen content, and stimulates heat shock protein (HSP) expression.[4] | |
| Cyclic Dipeptides (General) | General Bioactivity | N/A | Generally possess higher stability, protease resistance, and conformational rigidity, which can lead to enhanced biological activity compared to linear forms.[1] |
| Cyclo(L-Pro-L-Ile) | Plant Defense | Pine Seedlings | Induces resistance against pine wilt disease.[5][6] |
| Other Cyclo(dipeptides) | Antimicrobial, Antifungal, Anticancer | Various | Exhibit a broad range of activities including antibacterial, antifungal, and anticancer properties.[1][7] |
| Cyclo(L-Leu-L-Pro) | Antioxidant | Normal Breast Epithelial Cells | Showed significantly better protection against oxidative damage compared to its linear counterpart.[3] |
Signaling Pathways and Experimental Workflows
The biological effects of these peptides are mediated through various cellular signaling pathways. For instance, the neuroprotective effects of linear Leu-Ile are associated with the induction of neurotrophic factors, which in turn activate downstream signaling cascades promoting neuronal survival. The metabolic effects of the constituent amino acids, leucine and isoleucine, are known to involve the mTOR signaling pathway, crucial for protein synthesis and cell growth.
Below are diagrams illustrating a relevant signaling pathway and a general experimental workflow for assessing biological activity.
Caption: mTOR signaling pathway activated by Leucine.
Caption: General experimental workflow for bioactivity screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the biological activities discussed.
Neuroprotection Assay for Linear Leu-Ile
-
Cell Culture: Primary mesencephalic neurons are cultured from embryonic mice.
-
Treatment: Neurons are treated with varying concentrations of Leu-Ile.
-
Induction of Neuronal Death: Neuronal death is induced by a neurotoxin (e.g., 6-hydroxydopamine for dopaminergic neurons).
-
Assessment of Neuroprotection: The viability of neurons is assessed by counting surviving tyrosine hydroxylase-positive neurons (for dopaminergic neurons).
-
Measurement of Neurotrophic Factors: The levels of BDNF and GDNF in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Model: Mice are administered Leu-Ile either intraperitoneally or intracerebroventricularly. Dopaminergic denervation is induced by unilateral injection of 6-hydroxydopamine into the striatum.
-
Behavioral Analysis: Rotational behavior is measured after a methamphetamine challenge to assess the functional outcome.
-
Histological Analysis: The number of surviving dopaminergic neurons in the substantia nigra is determined by immunohistochemistry.[2][3]
Glucose Uptake Assay for Linear Ile-Leu
-
Cell Culture: L6 myotubes are differentiated from L6 myoblasts.
-
Treatment: Myotubes are incubated with different concentrations of Ile-Leu.
-
Glucose Uptake Measurement: Cells are incubated with radiolabeled 2-deoxyglucose. The amount of radioactivity incorporated into the cells is measured using a scintillation counter to determine the rate of glucose uptake.
-
Isolated Muscle Preparation: Skeletal muscles (e.g., soleus) are isolated from rats.
-
Ex Vivo Glucose Uptake: The isolated muscles are incubated with Ile-Leu and radiolabeled 2-deoxyglucose to measure glucose uptake.[4]
Antifungal Assay for Cyclic Dipeptides (General Protocol)
-
Fungal Strain: A pathogenic fungal strain (e.g., Colletotrichum orbiculare) is used.
-
Conidial Germination Assay: A suspension of fungal conidia is mixed with various concentrations of the cyclic dipeptide. The mixture is incubated, and the percentage of germinated conidia is determined under a microscope.
-
Appressorium Formation Assay: Following germination, the formation of appressoria (specialized infection structures) is observed and quantified.
-
In Vivo Plant Protection Assay: The leaves of a host plant are treated with the cyclic dipeptide and subsequently inoculated with a conidial suspension of the fungus. The development of disease symptoms (e.g., lesion size) is monitored and measured over time.[8]
Conclusion
The available evidence suggests that the linear dipeptide Ile-Leu possesses notable biological activities, particularly in neuroprotection and glucose metabolism. While direct comparative data for Cyclo(Ile-Leu) is lacking, the general trend observed for other cyclic peptides suggests that cyclization could potentially enhance its stability and biological potency. The conformational rigidity of the cyclic structure may lead to more specific interactions with biological targets. However, it is also possible that the flexibility of the linear form is crucial for its observed activities. Further direct comparative studies employing quantitative assays are necessary to fully elucidate the therapeutic potential of Cyclo(Ile-Leu) versus its linear counterpart.
References
- 1. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
Data Presentation: Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers
A Comparative Guide to the Biological Effects of Cyclo(Ile-Leu) Stereoisomers
This guide offers a comparative analysis of the biological activities of Cyclo(Ile-Leu) stereoisomers, aimed at researchers, scientists, and professionals in drug development. Due to limited direct comparative studies on Cyclo(Ile-Leu) stereoisomers in the current literature, this guide leverages data from the closely related Cyclo(Leu-Pro) stereoisomers. The structural similarity between leucine and isoleucine provides a strong basis for extrapolating the observed biological effects.
The following tables summarize the quantitative data on the differential biological effects of Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), and Cyclo(D-Leu-L-Pro) stereoisomers.
Table 1: Antifungal Activity against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) | Disease Severity Reduction (%) |
| Cyclo(L-Leu-L-Pro) | 100 | 19.7 | Not Reported | High |
| Cyclo(D-Leu-D-Pro) | 100 | 19.9 | Not Reported | Moderate |
| Cyclo(D-Leu-L-Pro) | 100 | Significant Inhibition at 100 µg/mL only | Not Reported | No significant reduction |
Data extracted from a study on the differential antifungal activities of isomeric cyclo(Leu-Pro) against Colletotrichum orbiculare.[1][2][3]
Table 2: Inhibition of Aflatoxin Production by Aspergillus parasiticus
| Stereoisomer | 50% Inhibitory Concentration (IC50) for Aflatoxin Production (mg/mL) |
| Cyclo(L-Leu-L-Pro) | 0.20 |
| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) |
| Cyclo(D-Pro-L-Leu) | Weaker than Cyclo(L-Leu-L-Pro) |
| Cyclo(L-Pro-D-Leu) | Weaker than Cyclo(L-Leu-L-Pro) |
Data from a study on the inhibition of aflatoxin production by cyclo(L-Leucyl-L-Prolyl) and its stereoisomers.[4][5]
Experimental Protocols
1. Antifungal Activity Assays
-
Fungal Strain and Culture: Colletotrichum orbiculare was cultured on potato dextrose agar (PDA). Conidia were harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.
-
Conidial Germination Assay: The conidial suspension was mixed with different concentrations of the Cyclo(Leu-Pro) stereoisomers. The mixture was incubated on glass slides in a moist chamber at 25°C for 6 hours. The percentage of germinated conidia was determined by microscopic observation.
-
Disease Control Assay (Detached Cucumber Leaves): Cucumber leaf discs were treated with solutions of the different stereoisomers and then inoculated with a conidial suspension of C. orbiculare. The treated leaf discs were incubated in a humid environment, and the lesion area was measured after 5 days to assess disease severity.
2. Aflatoxin Inhibition Assay
-
Fungal Strain and Culture: Aspergillus parasiticus was cultured in a yeast extract-sucrose medium, which is conducive to aflatoxin production.
-
Inhibition Assay: The Cyclo(Leu-Pro) stereoisomers were added to the liquid culture of A. parasiticus. The cultures were incubated for a set period, after which the fungal mycelium was separated from the culture medium.
-
Aflatoxin Quantification: Aflatoxins were extracted from the culture filtrate and quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) was determined as the concentration of the compound that inhibited aflatoxin production by 50% compared to the control.[4][5]
Mandatory Visualization
Caption: Experimental workflows for assessing the biological activities of Cyclo(Leu-Pro) stereoisomers.
Caption: Proposed mechanism of differential biological activity of Cyclo(Ile-Leu) stereoisomers.
Summary of Findings and Implications
The stereochemistry of the amino acid residues in cyclic dipeptides plays a crucial role in their biological activity. The presented data on Cyclo(Leu-Pro) stereoisomers reveals that:
-
Homochiral vs. Heterochiral Isomers: The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), exhibit significantly higher antifungal and anti-aflatoxigenic activities compared to the heterochiral isomers (Cyclo(D-Leu-L-Pro) and Cyclo(L-Leu-D-Pro)).[1][4] This suggests that a specific three-dimensional conformation, favored by the L,L and D,D configurations, is necessary for potent interaction with the biological target(s).
-
Mode of Action: While the precise molecular mechanisms are still under investigation, it is proposed that these cyclic dipeptides may interfere with quorum sensing pathways in bacteria and fungi.[6] Quorum sensing is a cell-to-cell communication mechanism that regulates the expression of virulence factors and secondary metabolites.[7] The differential binding of the stereoisomers to key receptors or enzymes in these pathways could explain their varying biological effects. The inhibition of aflatoxin gene expression, such as aflR, by Cyclo(L-Leu-L-Pro) supports this hypothesis.[4][5]
For researchers in drug discovery, these findings highlight the importance of stereoselectivity in designing new therapeutic agents. The potent and specific activities of the homochiral isomers of Cyclo(Leu-Pro) suggest that Cyclo(L-Ile-L-Leu) and Cyclo(D-Ile-D-Leu) are promising candidates for further investigation as novel antifungal or antibacterial agents. Future studies should focus on elucidating their precise molecular targets and evaluating their efficacy and safety in preclinical models.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Ile-Leu): A Comparative Analysis of Efficacy Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of the cyclic dipeptide Cyclo(Ile-Leu) against established antibiotics. The information is intended to support research and development efforts in the discovery of novel antimicrobial agents. Due to the limited availability of direct comparative studies on Cyclo(Ile-Leu), this guide also includes data on the closely related and more extensively studied cyclic dipeptide, Cyclo(Leu-Pro), to provide a broader context for the potential antimicrobial profile of this class of molecules.
Executive Summary
Cyclic dipeptides (CDPs) are a class of naturally occurring compounds with diverse biological activities, including antimicrobial properties. Cyclo(Ile-Leu) is a specific CDP that has been investigated for its potential as an antimicrobial agent. This guide synthesizes the available, albeit limited, data on the efficacy of Cyclo(Ile-Leu) and its close analog, Cyclo(Leu-Pro), and compares it with the performance of well-established antibiotics such as ciprofloxacin. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency.
Data Presentation: Comparative Efficacy
The following table summarizes the available MIC values for Cyclo(Leu-Pro) and the well-known antibiotic ciprofloxacin against common pathogenic bacteria. It is critical to note the absence of publicly available, peer-reviewed data specifically detailing the MIC of Cyclo(Ile-Leu) against these organisms. The data for Cyclo(Leu-Pro) is presented as a proxy to illustrate the potential activity of this class of cyclic dipeptides.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cyclo(Leu-Pro) | Escherichia coli | 0.25 - 0.5[1] |
| Staphylococcus aureus | 0.25 - 0.5[1] | |
| Pseudomonas aeruginosa | No significant activity reported | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1.0[2][3] |
| Staphylococcus aureus | 0.12 - 2.0[2][3] | |
| Pseudomonas aeruginosa | 0.03 - 32[2][3] |
Note: The provided MIC ranges for ciprofloxacin are based on various studies and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antimicrobial agents. The data presented in this guide is typically generated using the broth microdilution method , a standardized protocol recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Cyclo(Ile-Leu))
-
Known antibiotic (e.g., Ciprofloxacin) for comparison
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and the reference antibiotic is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Putative Signaling Pathway for Cyclic Dipeptide Antimicrobial Activity
While the precise mechanism of action for Cyclo(Ile-Leu) is not fully elucidated, many cyclic dipeptides are known to disrupt bacterial cell membranes. The following diagram depicts a hypothetical signaling pathway illustrating this proposed mechanism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
Structure-activity relationship studies of Cyclo(Ile-Leu) analogs
A Comparative Guide to the Structure-Activity Relationships of Bioactive Diketopiperazines
Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of bioactive diketopiperazines (DKPs), with a particular focus on analogs containing leucine and isoleucine residues. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Introduction to Diketopiperazines
Diketopiperazines, also known as cyclic dipeptides, represent the simplest class of cyclic peptides and are prevalent natural products isolated from a wide range of bacteria, fungi, and marine organisms. Their rigid and conformationally constrained scaffold makes them attractive candidates for drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and quorum sensing inhibitory effects. The biological activity of these molecules is highly dependent on the nature and stereochemistry of the amino acid side chains, making SAR studies crucial for optimizing their therapeutic potential.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative biological activity of various diketopiperazine analogs from published studies. These analogs demonstrate the impact of different amino acid substitutions on their efficacy against bacterial, fungal, and cancer cell targets.
Table 1: Antibacterial and Antifungal Activity of Diketopiperazine Analogs
| Compound/Analog | Target Organism | Assay Type | Activity (MIC/IC50) | Reference |
| Indole DKP Analog 3b | Staphylococcus aureus | MIC | 0.94 - 3.87 µM | [1] |
| Indole DKP Analog 3c | Pseudomonas aeruginosa | MIC | 0.94 - 3.87 µM | [1] |
| Verruculogen | E. coli, P. aeruginosa | MIC | 1.56 - 3.13 µg/mL | [1] |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Inhibition | IC50: 0.2 mg/mL | |
| Cyclo(L-Lue-L-Phe) | Staphylococcus aureus | MIC | 25 µg/mL | |
| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | MIC | 12.5 µg/mL | |
| Tetrasubstituted DKP 1 | S. aureus (MRSA) | MIC | 4 - 8 µM | [2] |
| Tetrasubstituted DKP 1 | E. coli (MDR) | MIC | 8 - 64 µM | [2] |
Table 2: Cytotoxic Activity of Proline-Based Diketopiperazine Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | Activity (IC50) | Reference |
| Cyclo(L-Phe-L-Hyp) (1) | Human Glioma U87-MG | Cytotoxicity | 5.8 µM | [3] |
| Cyclo(L-Phe-L-Hyp) (1) | Human Glioma U251 | Cytotoxicity | 18.6 µM | [3] |
| Cyclo(L-Leu-L-Pro) (3) | HCT-116 (Colon) | Cytotoxicity | 16 µg/mL | [3] |
| Cyclo(L-Leu-L-Pro) (3) | MCF-7 (Breast) | Cytotoxicity | 30 µg/mL | [3] |
| Mixture of Proline DKPs | HeLa (Cervical) | Cytotoxicity | 0.53 mg/mL | [3] |
| Mixture of Proline DKPs | Caco-2 (Colorectal) | Cytotoxicity | 0.66 mg/mL | [3] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of diketopiperazines:
-
Side Chain Composition: The nature of the amino acid side chains is a primary determinant of activity. For instance, indole-containing DKPs show potent antibacterial activity.[1]
-
Stereochemistry: The stereochemistry of the constituent amino acids significantly influences biological efficacy. For example, different stereoisomers of Cyclo(Leu-Phe) exhibit varied MIC values against S. aureus.
-
Hydrophobicity and Cationic Nature: For antimicrobial DKPs, a balance of hydrophobicity and cationic charge is crucial for activity against both Gram-positive and Gram-negative bacteria.[2]
-
Scaffold Modifications: Changes to the core DKP skeleton, such as the creation of fused or spiro-cyclic systems, can drastically alter the antimicrobial spectrum and potency.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below are protocols for common assays used to evaluate the biological activity of DKP analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test DKP analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of compounds on cancer cell viability by measuring metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The DKP analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of DKP analogs.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of DKP analogs.
Caption: Key structural classes of bioactive diketopiperazines (DKPs) based on amino acid composition.
References
- 1. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 2. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Validating the Mechanism of Action of Cyclo(Ile-Leu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Ile-Leu) and related compounds, offering insights into their mechanisms of action across different biological activities. Due to the limited availability of direct quantitative data for Cyclo(Ile-Leu), this guide incorporates data from closely related cyclodipeptides to illustrate the potential therapeutic applications and signaling pathways involved. This approach allows for a broader understanding of this class of molecules while highlighting the need for further research on Cyclo(Ile-Leu) itself.
Introduction to Cyclo(Ile-Leu)
Cyclo(Ile-Leu) is a cyclic dipeptide, a class of naturally occurring compounds with a diverse range of biological activities. These molecules have garnered interest in the scientific community for their potential as therapeutic agents. Research suggests that Cyclo(Ile-Leu) and its analogs may possess anti-inflammatory, neuroprotective, and plant defense-inducing properties. This guide will delve into the experimental evidence supporting these claims, compare their mechanisms to established alternatives, and provide detailed experimental protocols for further investigation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for Cyclo(Ile-Leu) and related compounds, alongside common alternatives.
Table 1: Anti-inflammatory Activity
| Compound | Target Pathway | Observed Effect | Quantitative Data (IC50/EC50) | Reference Compound |
| Cyclo(L-Pro-L-Val) | NF-κB Signaling | Inhibition of IKKα/β and NF-κB phosphorylation.[1] | Not explicitly stated, but showed concentration-dependent inhibition.[1] | Ibuprofen , Curcumin |
| Ibuprofen | Cyclooxygenase (COX) | Inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[2] | Varies depending on the assay. | - |
| Curcumin | Multiple pathways including NF-κB, JAK/STAT, and PI3/Akt | Inhibition of pro-inflammatory cytokine expression (IL-1α, IL-6, IL-8, TNF-α).[3][4] | IC50 values vary widely depending on the specific inflammatory marker and cell type.[5] | - |
Table 2: Neuroprotective Activity
| Compound | Target Pathway | Observed Effect | Quantitative Data (IC50/EC50) | Reference Compound |
| Cyclo(L-Pro-L-Phe) | PPAR-γ activation, NF-κB inhibition | Reduced hydrogen peroxide-induced apoptosis and reactive oxygen species (ROS) generation in SH-SY5Y cells.[6][7] | Activated PPAR-γ at 40 μM.[7] | Riluzole |
| Riluzole | Glutamate modulation | Inhibition of voltage-dependent sodium and calcium channels, blocking AMPA and NMDA receptors.[8] | Varies depending on the specific channel and receptor subtype. | - |
Table 3: Plant Defense Induction
| Compound | Target Pathway | Observed Effect | Quantitative Data | Reference Compound |
| Cyclo(L-Pro-L-Ile) | Jasmonate Signaling Pathway | Induced resistance to pine wilt disease by moderately enhancing the expression of pathogenesis-related (PR) genes.[9] | Disease severity in treated seedlings was 24.2% compared to 89.8% in controls.[9] | Jasmonic Acid |
| Jasmonic Acid (JA) | Jasmonate Signaling Pathway | Master regulator of plant defense responses to herbivores and pathogens.[10][11] | Varies depending on the plant species and the specific defense response measured. | - |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are outlines of key experimental protocols relevant to the study of Cyclo(Ile-Leu) and its analogs.
NF-κB Inhibition Assay
-
Cell Line: Murine fibrosarcoma L929A cells stably transfected with an NF-κB-driven reporter gene.[12]
-
Treatment: Cells are pre-treated with the test compound (e.g., Cyclo(L-Pro-L-Val)) for a specified duration (e.g., overnight) before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[12]
-
Analysis:
-
Reporter Gene Assay: Luciferase activity is measured to quantify the activation of the NF-κB reporter gene.[12]
-
Immunofluorescence Microscopy: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is visualized.[12]
-
Electrophoretic Mobility Shift Assay (EMSA): The binding of NF-κB to its DNA consensus sequence is assessed.[12]
-
-
Data Expression: Results are often expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the NF-κB response by 50%.
Neuroprotection Assay in SH-SY5Y Cells
-
Induction of Neurotoxicity: Cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂), to induce apoptosis and cell death.[6][7]
-
Treatment: Cells are pre-treated with the test compound (e.g., Cyclo(L-Pro-L-Phe)) before the addition of the neurotoxic agent.[6][7]
-
Analysis:
-
Cell Viability Assay (MTT Assay): Measures the metabolic activity of the cells to determine the extent of cell death.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells as a marker of cytotoxicity.[6]
-
Reactive Oxygen Species (ROS) Measurement: Utilizes fluorescent probes to measure the levels of intracellular ROS.[6]
-
Western Blotting: Analyzes the expression levels of key proteins involved in apoptosis and cell survival pathways (e.g., caspases, Bcl-2 family proteins).[6]
-
-
Data Expression: Neuroprotective effects are often quantified as the percentage of cell viability compared to control groups or as the half-maximal effective concentration (EC50), the concentration at which the compound elicits 50% of its maximal protective effect.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways discussed in this guide.
Caption: Inhibition of the NF-κB signaling pathway by cyclo-dipeptides.
Caption: Activation of the Jasmonate signaling pathway.
Conclusion
Cyclo(Ile-Leu) and its related cyclic dipeptides represent a promising class of bioactive molecules with potential applications in anti-inflammatory and neuroprotective therapies, as well as in agriculture for enhancing plant defense mechanisms. While direct quantitative data for Cyclo(Ile-Leu) remains limited, the available evidence for structurally similar compounds suggests that their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and the jasmonate pathway.
The comparative data presented in this guide, alongside the detailed experimental protocols, are intended to provide a foundation for researchers to further investigate the therapeutic potential of Cyclo(Ile-Leu). Future studies should focus on generating robust quantitative data to enable direct comparisons with existing alternatives and to fully elucidate the specific molecular targets and mechanisms of action of this intriguing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of acute low back pain with the COX-2-selective anti-inflammatory drug nimesulide: results of a randomized, double-blind comparative trial versus ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ibuprofen, cyclobenzaprine or both in patients with acute cervical strain: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonic acid signaling and glutathione coordinate plant recovery from high light stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclo(Ile-Leu)
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
Chemical and Physical Properties of Cyclo(Ile-Leu)
A summary of the known quantitative data for Cyclo(Ile-Leu) is presented in the table below. This information is crucial for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Disposal Protocol for Cyclo(Ile-Leu)
In the absence of specific toxicological or environmental hazard data, Cyclo(Ile-Leu) should be treated as a non-hazardous chemical waste, unless it has been mixed with hazardous substances. The following step-by-step experimental protocol outlines the recommended disposal procedure.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Labeled, sealed, and non-reactive waste container.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment. Although not classified as hazardous, it is prudent to handle Cyclo(Ile-Leu) with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling Cyclo(Ile-Leu) for disposal.
-
Containment:
-
For solid Cyclo(Ile-Leu), ensure it is in a securely sealed container to prevent dust formation.
-
For Cyclo(Ile-Leu) in solution, ensure the container is leak-proof and compatible with the solvent used.
-
-
Labeling: Clearly label the waste container with the chemical name "Cyclo(Ile-Leu)" and any other components if it is a mixture. Follow your institution's specific labeling requirements for chemical waste.
-
Segregation: Do not mix Cyclo(Ile-Leu) waste with other waste streams unless permitted by your institution's waste management guidelines. It should be disposed of in a container designated for non-hazardous chemical waste.
-
Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or designated waste management provider.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Ile-Leu).
Caption: Logical workflow for the disposal of Cyclo(Ile-Leu).
Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific waste disposal policies and local regulations. The absence of hazard information does not guarantee that a substance is harmless.
References
Essential Safety and Operational Guidance for Handling Cyclo(Ile-Leu)
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cyclo(Ile-Leu), a cyclic dipeptide. Adherence to these procedural guidelines is critical due to the compound's properties and the limited toxicological data available.
Compound Information:
-
Appearance: White powder[1]
-
Solubility: Soluble in H2O[1]
-
CAS Registry Number: 111688-85-8[1]
-
Storage: Keep container tightly closed and store in a cool, dry place. Recommended storage at -20 °C[1].
1. Personal Protective Equipment (PPE)
The chemical, physical, and toxicological properties of Cyclo(Ile-Leu) have not been fully investigated[1]. Therefore, caution is advised. The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Respiratory Protection | Appropriate Respirator | Use a NIOSH-approved respirator to avoid inhalation of the powder[1][2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact[1]. |
| Eye Protection | Safety goggles | Wear chemical safety goggles to protect against dust particles[1]. |
| Body Protection | Protective clothing | A lab coat or other protective clothing should be worn to avoid contact with skin and clothing[1][2]. |
2. Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of Cyclo(Ile-Leu) from reception to disposal.
-
Receiving and Storage: Upon receipt, verify the container's integrity. Store the compound in a tightly sealed container in a cool, dry place, ideally at -20°C[1].
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[1].
-
Before handling, ensure all required PPE is correctly worn.
-
To avoid raising dust, handle the powder carefully. If weighing, do so in a draft-shielded balance or a fume hood.
-
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].
-
Skin Contact: Wash the affected area thoroughly with plenty of water. If irritation persists, seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention[2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2].
-
-
Spill Management:
3. Disposal Plan
All waste materials containing Cyclo(Ile-Leu) must be disposed of in accordance with federal, state, and local environmental regulations[1].
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Do not dispose of it in standard laboratory trash or down the drain.
Diagrams
Caption: Workflow for the safe handling of Cyclo(Ile-Leu).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
